NH-bis-PEG2
描述
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Structure
3D Structure
属性
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethylamino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c10-3-7-12-5-1-9-2-6-13-8-4-11/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYJVTFKENYYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37099-91-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37099-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301156253 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37099-91-5, 54384-47-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to NH-bis-PEG2: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of NH-bis-PEG2, a valuable bifunctional linker molecule. Its unique structure, featuring a central secondary amine with two flanking di(ethylene glycol) chains, makes it a critical component in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound, also known by its systematic IUPAC name 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethanol, is a hydrophilic linker that imparts increased water solubility to the molecules it connects. Its chemical properties are summarized in the table below, alongside a common protected derivative, NH-bis(PEG2-Boc), for comparison.
| Property | This compound | NH-bis(PEG2-Boc) |
| CAS Number | 54384-47-3[1] | 2182601-69-8 |
| Molecular Formula | C₈H₁₉NO₄[1] | C₂₂H₄₅N₃O₈ |
| Molecular Weight | 193.24 g/mol [1] | 479.6 g/mol |
| IUPAC Name | 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethanol | Not Available |
| Synonyms | NH-bis(PEG2-OH), 2,2'-((azanediylbis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) | Boc-NH-PEG2-NH-PEG2-Boc |
| Physical Form | Liquid | Not Available |
| Solubility | Soluble in Water, DMSO, DMF, DCM | Soluble in Water, DMSO, DMF, DCM |
| Purity | Typically ≥95% | Typically >96% |
| Storage Conditions | Room temperature, sealed in a dry environment | -20°C |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method involves the ethoxylation of diethanolamine (B148213) with ethylene (B1197577) oxide. This process is typically conducted under controlled temperature and pressure to ensure the desired degree of ethoxylation and to minimize the formation of higher-order PEGylated byproducts.
Experimental Protocol: Ethoxylation of Diethanolamine
Materials:
-
Diethanolamine
-
Ethylene oxide
-
Acidic or basic catalyst (e.g., potassium hydroxide)
-
Inert solvent (e.g., toluene)
-
Nitrogen gas supply
-
Reaction vessel with temperature and pressure control
-
Distillation apparatus for purification
Procedure:
-
Reactor Preparation: A high-pressure reaction vessel is charged with diethanolamine and a catalytic amount of potassium hydroxide. The reactor is then purged with nitrogen to create an inert atmosphere.
-
Heating: The mixture is heated to the reaction temperature, typically in the range of 120-160°C.
-
Ethylene Oxide Addition: Ethylene oxide is slowly introduced into the reactor. The pressure is carefully monitored and maintained within a safe operating range. The reaction is exothermic, and cooling may be required to control the temperature.
-
Reaction Monitoring: The reaction progress is monitored by analyzing aliquots to determine the consumption of diethanolamine and the formation of the desired product.
-
Termination and Purification: Once the desired degree of ethoxylation is achieved, the reaction is stopped by cooling the reactor and venting any unreacted ethylene oxide. The catalyst is then neutralized. The crude product is purified by vacuum distillation to isolate the this compound.
This protocol is a generalized representation based on industrial processes for ethoxylation of amines. Specific reaction conditions, such as catalyst concentration, temperature, pressure, and reaction time, may be optimized to improve yield and purity.
Applications in Bioconjugation
The bifunctional nature of this compound makes it an ideal linker for connecting two different molecular entities. The central secondary amine can be functionalized, while the terminal hydroxyl groups can be activated for conjugation.
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, a linker connects a monoclonal antibody, which targets a specific antigen on cancer cells, to a potent cytotoxic drug. This compound can be a core component of this linker, providing spacing and hydrophilicity to the conjugate.
Caption: Role of this compound as a linker in ADC construction.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is a critical component that dictates the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand.
Caption: Logical diagram of a PROTAC utilizing an this compound linker.
Conclusion
This compound is a versatile and valuable tool in the field of bioconjugation and drug development. Its well-defined structure, hydrophilicity, and bifunctional nature allow for the precise construction of complex molecules with improved pharmacokinetic and pharmacodynamic properties. The synthetic route via ethoxylation of diethanolamine provides a scalable method for its production, enabling its widespread use in research and pharmaceutical applications. As the fields of ADCs and PROTACs continue to advance, the demand for well-characterized and versatile linkers like this compound is expected to grow.
References
An In-depth Technical Guide to NH-bis-PEG2 Linkers for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NH-bis-PEG2, a versatile bifunctional linker increasingly utilized in the development of sophisticated bioconjugates. This document elucidates the chemical identity, properties, and applications of this compound and its derivatives, with a particular focus on their role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental methodologies and logical workflows are presented to facilitate its practical application in research and development settings.
Deciphering the Identity of this compound: A Critical Clarification
The nomenclature "this compound" can be ambiguous. It is crucial for researchers to identify the precise chemical entity by its CAS number. This guide focuses on the structure most accurately described as a central secondary amine flanked by two polyethylene (B3416737) glycol (PEG) chains of two ethylene (B1197577) glycol units each, terminating in hydroxyl groups. However, other related structures are often encountered and are detailed below for clarity.
Data Presentation: Quantitative Overview of this compound and Related Compounds
| Compound Name/Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure Description |
| NH-bis(PEG2-OH) ; 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethanol | 54384-47-3 | C8H19NO4 | 193.24 | Central secondary amine with two PEG2 arms, each terminated with a hydroxyl (-OH) group.[1] |
| Amino-PEG2-amine; Bis-NH2-PEG2 | 929-59-9 | C6H16N2O2 | 148.21 | Linear PEG2 linker with a primary amine (-NH2) group at both termini. |
| NH-bis(PEG2-Boc) | 2182601-69-8 | C22H45N3O8 | 479.6 | A derivative where the terminal functional groups are Boc-protected amines. |
| NH-Bis(PEG2-OH) | 25743-12-8 | C12H27NO6 | 281.4 | A branched PEG derivative with a central amino group and two terminal hydroxyl groups.[2][3] |
Core Applications in Advanced Drug Development
The bifunctional nature of this compound linkers makes them highly valuable in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. This compound can be derivatized to create a stable, non-cleavable linker that ensures the payload remains attached to the antibody until it reaches the target cancer cell.
Central Component in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. PEG-based linkers, including derivatives of this compound, are integral to PROTAC design, providing the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can also improve the overall solubility and cell permeability of the PROTAC molecule.
Experimental Protocols: Synthesis and Conjugation
The utility of NH-bis(PEG2-OH) (CAS 54384-47-3) as a linker hinges on the chemical activation of its terminal hydroxyl groups. The following section provides a detailed, representative protocol for the derivatization of NH-bis(PEG2-OH) and its subsequent use in the synthesis of a PROTAC molecule. This protocol is based on established chemical principles for PEGylation and bioconjugation.
Activation of NH-bis(PEG2-OH) via Tosylation
This protocol describes the activation of the terminal hydroxyl groups of NH-bis(PEG2-OH) by converting them into tosylates, which are good leaving groups for subsequent nucleophilic substitution reactions.
Materials:
-
NH-bis(PEG2-OH) (CAS 54384-47-3)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
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Amine-containing E3 ligase ligand (E3-NH2)
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Amine-containing Protein of Interest (POI) ligand (POI-NH2)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Preparative HPLC system for purification
Procedure:
-
Dissolution: Dissolve NH-bis(PEG2-OH) (1.0 equivalent) in anhydrous DCM.
-
Basification: Add TEA (2.5 equivalents) to the solution and cool to 0°C in an ice bath.
-
Tosylation: Slowly add a solution of TsCl (2.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the di-tosylated intermediate.
-
Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure NH-bis(PEG2-OTs) intermediate.
Synthesis of a Symmetrical PROTAC using Activated this compound Linker
This protocol outlines the coupling of the activated linker with two equivalents of an amine-containing ligand. For a heterobifunctional PROTAC, a step-wise synthesis with orthogonal protecting groups would be necessary.
Procedure:
-
Dissolution: Dissolve the purified NH-bis(PEG2-OTs) intermediate (1.0 equivalent) and the amine-containing ligand (e.g., E3-NH2 or POI-NH2) (2.2 equivalents) in anhydrous DMF.
-
Coupling: Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound linkers.
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow for the synthesis of a PROTAC molecule.
Mechanism of Action of a PROTAC
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
An In-Depth Technical Guide to the Mechanism of Action of NH-bis-PEG2 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and practical application of NH-bis-PEG2, a branched polyethylene (B3416737) glycol (PEG) linker, in the field of bioconjugation. We will delve into its chemical properties, reactivity, and its pivotal role in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of this versatile linker.
Introduction to this compound
This compound is a heterobifunctional linker characterized by a central primary amine and two polyethylene glycol arms of two ethylene (B1197577) glycol units each. The termini of these PEG arms can be functionalized with various reactive groups, such as Boc-protected amines, hydroxyls, carboxylic acids, or alkynes, making it a versatile scaffold for bioconjugation. The presence of the PEG chains enhances the solubility and stability of the resulting bioconjugates and provides a flexible spacer between the conjugated molecules.[1]
The core utility of this compound lies in its ability to connect two or more molecular entities with precise control over the final architecture of the conjugate. This is particularly crucial in the development of ADCs, where a cytotoxic drug is linked to a monoclonal antibody, and in PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.[2][3]
Mechanism of Action in Bioconjugation
The mechanism of action of this compound in bioconjugation is dictated by the reactivity of its central primary amine and the functional groups at the termini of its PEG arms.
Reactivity of the Central Amine
The central primary amine of the this compound linker serves as a key nucleophile, readily participating in reactions with electrophilic groups. A common strategy involves the formation of a stable amide bond through reaction with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester.[][5] This reaction is typically carried out under mild basic conditions (pH 8.0-8.5) to ensure the amine is deprotonated and thus maximally nucleophilic.[5]
This initial conjugation step attaches the first molecule of interest to the central core of the linker. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the amide bond and release the NHS leaving group.
Reactivity of the Terminal Functional Groups
Once the first molecule is attached to the central amine, the functional groups at the ends of the two PEG arms become available for subsequent conjugation reactions. The specific chemistry employed depends on the nature of these terminal groups. For instance, if the linker is this compound-Boc, the Boc protecting groups must first be removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the terminal primary amines. These newly deprotected amines can then be reacted with a second molecule, again often through NHS ester chemistry.
This stepwise approach allows for the controlled assembly of complex bioconjugates, such as attaching two drug molecules to a central scaffold that is then linked to an antibody.
Applications in Drug Development
The unique architecture of this compound makes it an ideal linker for the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to attach two molecules of a cytotoxic drug to a single linker. This drug-linker cassette is then conjugated to a monoclonal antibody that targets a specific tumor antigen. The overall mechanism of action of such an ADC is as follows:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the antibody recognizes and binds to its target antigen on the surface of a cancer cell.[5]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, releasing the drug-linker conjugate. Depending on the linker design, further cleavage may occur to release the free drug.[5]
-
Cytotoxicity: The released cytotoxic drug then exerts its cell-killing effect, typically by damaging DNA or disrupting microtubule dynamics, leading to apoptosis of the cancer cell.[5]
The PEG2 linkers in this context not only provide spacing but also contribute to the overall hydrophilicity of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.[6]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound derivatives are well-suited for PROTAC synthesis, where the central amine can be conjugated to a ligand for the target protein, and the two terminal functional groups can be attached to a ligand for an E3 ligase.
The mechanism of action of a PROTAC is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.[7]
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.[7]
-
Recycling: The PROTAC is then released and can participate in another cycle of degradation.
The flexibility and length of the PEG2 linker are critical for optimal ternary complex formation and subsequent degradation efficiency.[3]
Quantitative Data
While specific quantitative data for this compound is often proprietary or published within broader studies, the following tables summarize typical data ranges for bioconjugation reactions involving similar PEG linkers. These values can serve as a benchmark for experimental design.
Table 1: Typical Reaction Parameters for NHS Ester-Amine Coupling
| Parameter | Value | Reference |
| Molar Excess of NHS Ester | 5-15 fold | [8] |
| Reaction pH | 8.0 - 8.5 | [5] |
| Reaction Time | 1 - 2 hours | [9][8] |
| Reaction Temperature | Room Temperature | [9][8] |
| Typical Conjugation Efficiency | 60 - 90% | [10] |
Table 2: Characterization of a Model Antibody-Linker Conjugate
| Analytical Method | Typical Result | Reference |
| SDS-PAGE | Shift in molecular weight corresponding to conjugation | [11] |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity >95% | [12] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirmation of conjugate mass and Drug-to-Antibody Ratio (DAR) | [11][13][14][15] |
| Hydrophobic Interaction Chromatography (HIC) | Assessment of drug load distribution | [16] |
Table 3: In Vivo Stability of ADCs with Short PEG Linkers
| Parameter | Observation | Reference |
| Plasma Clearance | Short PEG linkers (e.g., PEG8) may lead to faster clearance compared to non-PEGylated antibodies | [17] |
| In Vivo Stability | Linker stability is a critical determinant of therapeutic index | [18][19] |
| Free Payload in Circulation | Quantified by LC-MS/MS to assess premature drug release | [19] |
Experimental Protocols
The following are generalized protocols for the use of this compound derivatives in bioconjugation. Optimization will be required for specific applications.
Protocol 1: Conjugation of a Molecule to the Central Amine of this compound-X via NHS Ester Chemistry
Materials:
-
This compound-X (where X is the terminal functional group, e.g., Boc-amine)
-
Molecule 1 with an NHS ester functional group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolve the this compound-X linker in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the NHS ester of Molecule 1 in the same solvent.
-
Add the this compound-X solution to the Molecule 1 solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to maintain a basic pH.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench any unreacted NHS ester by adding the quenching buffer.
-
Purify the resulting conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).
-
Characterize the purified conjugate by mass spectrometry to confirm its identity.
Protocol 2: Solid-Phase Synthesis of a PROTAC using a Central Amine Linker
This protocol describes a general approach for synthesizing a PROTAC on a solid support, where an this compound-like linker is used.
Materials:
-
Aminomethyl polystyrene resin[20]
-
E3 ligase ligand with a carboxylic acid handle
-
Linker with a central amine and terminal azide (B81097) (or other orthogonal functional group)
-
Target protein ligand with a terminal alkyne (for click chemistry)
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)[20]
-
Reducing agent for azide (e.g., triphenylphosphine)
-
Click chemistry catalyst (e.g., Copper(I) salt)
-
Cleavage cocktail (e.g., TFA/DCM)
-
Purification system (preparative HPLC)
Procedure:
-
Swell the aminomethyl resin in a suitable solvent (e.g., DCM).
-
Couple the E3 ligase ligand to the resin using standard peptide coupling reagents.
-
Couple the linker to the E3 ligase ligand on the resin.
-
Reduce the terminal azide group of the linker to an amine.
-
Couple the alkyne-modified target protein ligand to the deprotected amine of the linker via click chemistry.
-
Cleave the completed PROTAC from the resin using a cleavage cocktail.
-
Purify the crude PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.[21]
Conclusion
The this compound linker and its derivatives are powerful tools in the field of bioconjugation, enabling the precise construction of complex therapeutic molecules like ADCs and PROTACs. Its branched structure, coupled with the beneficial properties of the PEG chains, offers a versatile platform for drug development. A thorough understanding of its mechanism of action and the associated conjugation chemistries is essential for researchers and scientists aiming to leverage this technology for the creation of next-generation targeted therapies. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in bioconjugation strategies.
References
- 1. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. purepeg.com [purepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. furthlab.xyz [furthlab.xyz]
- 9. biotium.com [biotium.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to NH-bis-PEG2 Derivatives and Their Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NH-bis-PEG2 derivatives, a class of branched polyethylene (B3416737) glycol (PEG) linkers increasingly utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Structure and Functionalization
The core structure of the this compound family is a secondary amine with two appended diethylene glycol chains. This central nitrogen atom serves as a branch point, and the terminal ends of the PEG chains can be modified with various functional groups to suit specific applications. The PEG2 chains enhance water solubility and provide a flexible spacer arm, which can be critical for optimizing the biological activity of the resulting conjugates.
The most common functional groups found on this compound derivatives include:
-
Hydroxyl (-OH): The foundational derivative, NH-bis(PEG2-OH), serves as a versatile precursor for the synthesis of other functionalized linkers. The terminal hydroxyl groups can be activated or replaced to introduce other functionalities.
-
Boc-Protected Amine (-NHBoc): NH-bis(PEG2-NHBoc) is a key intermediate where the terminal primary amines are protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This allows for selective reaction at the central secondary amine, followed by deprotection under acidic conditions to reveal the terminal amines for subsequent conjugation steps.[1]
-
Amine (-NH2): The deprotected form, NH-bis(PEG2-NH2), provides two primary amine functionalities for conjugation with molecules containing carboxylic acids, activated esters, or other amine-reactive groups.
-
Carboxylic Acid (-COOH): NH-bis(PEG2-acid) offers two terminal carboxylic acid groups that can be activated to react with primary amines, forming stable amide bonds.
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of common this compound derivatives based on commercially available information. This data is essential for designing and executing bioconjugation strategies.
Table 1: Physicochemical Properties of this compound Derivatives
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound | 54384-47-3 | C₈H₁₉NO₄ | 193.24 | ≥95%[3] |
| NH-bis(PEG2-OH) | 25743-12-8 | C₁₂H₂₇NO₆ | 281.35 | >96%[4] |
| NH-bis(PEG2-NHBoc) | 2182601-69-8 | C₂₂H₄₅N₃O₈ | 479.62 | >96%[5] |
| NH-bis(PEG2-acid) HCl salt | 1919044-99-7 | C₁₄H₂₇NO₈·HCl | 337.4 (as HCl salt) | 95%[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound derivatives. The following sections provide methodologies for key transformations and conjugations.
Boc Deprotection of NH-bis(PEG2-NHBoc)
This protocol describes the removal of the Boc protecting groups to expose the terminal primary amines.
Materials:
-
NH-bis(PEG2-NHBoc)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve NH-bis(PEG2-NHBoc) in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine, NH-bis(PEG2-NH2).
Amide Bond Formation with NH-bis(PEG2-acid)
This protocol outlines the conjugation of an amine-containing molecule to the terminal carboxylic acids of NH-bis(PEG2-acid).
Materials:
-
NH-bis(PEG2-acid)
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
Procedure:
-
Dissolve NH-bis(PEG2-acid) in anhydrous DMF.
-
Add EDC (1.5 equivalents per carboxylic acid group) and NHS (1.5 equivalents per carboxylic acid group) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acids by forming an NHS ester.
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated NH-bis(PEG2-acid) solution to the amine-containing molecule solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
This compound derivatives are instrumental in the construction of complex therapeutic modalities due to their branched nature and the versatile reactivity of their functional groups.
PROTACs
In the field of targeted protein degradation, this compound linkers can be used to synthesize PROTACs. The central amine can be conjugated to a ligand for the target protein of interest (POI), and after deprotection, the two terminal amines can be coupled to a ligand for an E3 ubiquitin ligase. This creates a heterobifunctional molecule that brings the POI into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.
Antibody-Drug Conjugates (ADCs)
This compound derivatives can serve as hydrophilic linkers in ADCs.[7] The branched structure allows for the attachment of two drug molecules to a single linker, which can then be conjugated to an antibody. The PEG chains can improve the solubility and pharmacokinetic properties of the ADC.[8] Both cleavable and non-cleavable ADC strategies can be employed with these linkers.[9]
Mandatory Visualizations
Logical Relationship of this compound Derivatives
The following diagram illustrates the synthetic relationship between the core this compound derivatives.
Caption: Synthetic relationships of this compound derivatives.
Experimental Workflow for PROTAC Synthesis
This diagram outlines a general workflow for the synthesis of a PROTAC using an NH-bis(PEG2-NHBoc) linker.
Caption: PROTAC synthesis workflow with this compound linker.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]
- 3. chemscene.com [chemscene.com]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Innovation: An In-depth Technical Guide to Branched PEG Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the sophisticated design of linker molecules is paramount to enhancing the therapeutic efficacy and safety of novel drug candidates. Among these, branched polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology, offering multifaceted advantages in the development of cutting-edge therapeutics such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced hydrogel-based drug delivery systems. Their unique architecture provides a powerful toolkit to overcome challenges of drug solubility, stability, and pharmacokinetics, ultimately leading to more potent and targeted therapies.
This comprehensive technical guide delves into the core principles of branched PEG linkers, providing a detailed exploration of their synthesis, characterization, and diverse applications. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental workflows to empower researchers in the rational design and implementation of next-generation therapeutics.
Advantages of Branched vs. Linear PEG Linkers: A Quantitative Perspective
The superiority of branched PEG linkers over their linear counterparts stems from their distinct three-dimensional structure. This architecture imparts several beneficial properties that are critical for drug development.
Branched PEG linkers offer the ability to attach a higher concentration of payload molecules to a single point of conjugation, thereby increasing the drug-to-antibody ratio (DAR) in ADCs without compromising the antibody's structural integrity.[1][2][3][4][5] This higher payload capacity can lead to enhanced potency.[1][6][7] Furthermore, the globular and hydrodynamic shielding provided by branched PEG structures can significantly improve the pharmacokinetic profile of a drug by reducing renal clearance and extending its circulation half-life.[8][9] This enhanced stability and solubility is particularly advantageous for hydrophobic drug molecules.[5][7][9][][11]
The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.
| Parameter | Linear PEG | Branched PEG | Rationale for Difference | Source |
| Hydrodynamic Radius (Rh) of 40 kDa PEGylated TNF Nanobody (nm) | Extended Conformation | More Compact Conformation | The branched structure leads to a more globular shape compared to the extended linear chain. | [8] |
| In Vivo Half-life (t½) of 40 kDa PEGylated TNF Nanobody (hours) | Shorter | Longer | The larger hydrodynamic size of the branched PEG conjugate reduces renal clearance, leading to a longer circulation time. | [8] |
| Drug-to-Antibody Ratio (DAR) Achievable | Typically 2-4 | Up to 8 or higher | Multiple arms on the branched linker allow for the attachment of more drug molecules per conjugation site on the antibody. | [1][2] |
| In Vitro Cytotoxicity (IC50) of an anti-HER2 ADC | Higher (Less Potent) | Lower (More Potent) | The higher DAR achievable with branched linkers delivers more cytotoxic payload to the target cell, resulting in increased potency. | [1][12] |
| Aqueous Solubility of Hydrophobic Drugs | Improved | Significantly Improved | The highly hydrophilic and three-dimensional nature of branched PEG provides a superior solubilizing effect for poorly soluble compounds. | [7][9][] |
Applications of Branched PEG Linkers in Drug Discovery
The unique properties of branched PEG linkers have led to their widespread adoption in several key areas of drug development.
Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, branched PEG linkers are instrumental in overcoming the limitations of traditional conjugation chemistries. By enabling a higher drug-to-antibody ratio (DAR), they allow for the delivery of a greater therapeutic payload to cancer cells, which can enhance the potency of the ADC.[1][6][7] The hydrophilic nature of the PEG linker also helps to mitigate the aggregation often associated with hydrophobic drug payloads, improving the overall stability and manufacturability of the ADC.[][13]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. Branched PEG linkers offer the flexibility and hydrophilicity necessary to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][11][14][15][16][17] The enhanced solubility imparted by the PEG linker can also improve the cell permeability and overall drug-like properties of the PROTAC molecule.[11][15][16]
Hydrogel Drug Delivery Systems
Branched PEG linkers are fundamental building blocks in the creation of biocompatible and biodegradable hydrogels for sustained drug delivery.[] The multi-arm nature of these linkers allows for the formation of crosslinked polymer networks that can encapsulate therapeutic agents.[18][19][20][21] The release of the drug from the hydrogel can be tuned by designing the linker to be cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[18][20]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of branched PEG linkers and their conjugates.
Synthesis of a Branched PEG Linker for ADCs
This protocol outlines a general strategy for the synthesis of a branched PEG linker suitable for conjugation to an antibody and a cytotoxic payload.
Materials:
-
4-arm PEG-OH
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (B81097) (NaN₃)
-
Amine-reactive payload (e.g., with an NHS ester)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Mesylation of 4-arm PEG-OH: Dissolve 4-arm PEG-OH in anhydrous DCM and cool to 0°C. Add TEA, followed by the dropwise addition of MsCl. Allow the reaction to warm to room temperature and stir overnight.
-
Azidation of Mesylated PEG: Remove the DCM under reduced pressure. Dissolve the resulting mesylated PEG in DMF and add NaN₃. Heat the reaction mixture to 80°C and stir for 24 hours.
-
Purification of 4-arm PEG-N₃: After cooling to room temperature, precipitate the product by adding cold diethyl ether. Collect the precipitate by filtration and dry under vacuum. Further purification can be achieved by dialysis or column chromatography.
-
Conjugation to Payload: The terminal azide groups can be converted to primary amines via reduction (e.g., with triphenylphosphine (B44618) and water). The resulting amine-functionalized branched PEG linker can then be reacted with an amine-reactive payload (e.g., NHS ester-functionalized drug) in a suitable buffer (e.g., PBS pH 7.4) to form the branched linker-payload conjugate.
-
Purification of the Conjugate: The final product can be purified using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization of Branched PEG Linkers
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure and purity of branched PEG linkers.
Sample Preparation:
-
Dissolve 5-10 mg of the PEG linker in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
The characteristic peak for the ethylene (B1197577) glycol repeating units of PEG appears around 3.64 ppm.
-
The integration of the peaks corresponding to the terminal functional groups relative to the integration of the PEG backbone can be used to determine the degree of functionalization.[22][23][24]
3.2.2. Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and polydispersity index (PDI) of the branched PEG linker.
Mobile Phase:
-
A suitable solvent in which the PEG linker is soluble (e.g., THF, DMF with 0.1% LiBr).
Column:
-
A set of GPC columns with appropriate pore sizes for the expected molecular weight range.
Procedure:
-
Dissolve a small amount of the PEG linker in the mobile phase.
-
Inject the sample onto the GPC system.
-
The elution of the polymer is monitored by a refractive index (RI) detector.
-
The molecular weight is determined by comparing the retention time of the sample to a calibration curve generated from a series of narrow molecular weight standards (e.g., polystyrene or PEG standards).[25][26][27][28]
In Vitro Cytotoxicity Assay of an ADC
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells and is commonly used to determine the cytotoxicity of ADCs.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete cell culture medium
-
ADC with a branched PEG linker
-
Control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete medium. Remove the old medium from the cells and add the ADC or control solutions.
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) can be determined from the dose-response curve.
Visualizing the Role of Branched PEG Linkers
Diagrams created using Graphviz (DOT language) illustrate key concepts, signaling pathways, and workflows in drug discovery involving branched PEG linkers.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 4. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 5. chemscene.com [chemscene.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nichd.nih.gov [nichd.nih.gov]
- 19. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Situ Synthesis and Self-Assembly of Peptide–PEG Conjugates: A Facile Method for the Construction of Fibrous Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Item - Characterization and separation of PEG polymer linkers and IEkMCC-PEG conjugates. - Public Library of Science - Figshare [plos.figshare.com]
- 26. chromtech.com [chromtech.com]
- 27. ukaazpublications.com [ukaazpublications.com]
- 28. Gel permeation chromatography (GPC) | PPTX [slideshare.net]
The Strategic Application of Centrally Functionalized Polyethylene Glycol Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the stability, solubility, pharmacokinetics (PK), and overall therapeutic index of the ADC. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical properties of ADCs. This technical guide provides an in-depth exploration of the applications of a specific class of these linkers: short, non-cleavable, centrally functionalized PEG linkers, with a focus on structures akin to NH-bis-PEG2.
This compound is a non-cleavable linker featuring a central primary amine and two short polyethylene glycol (PEG) arms. This unique "Y-shaped" or branched architecture offers distinct advantages in ADC design, including the potential for higher drug-to-antibody ratios (DAR) while maintaining favorable biophysical characteristics. This guide will delve into the core principles of utilizing such linkers, supported by representative quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field of ADC development.
Core Principles and Advantages of this compound and Similar Linkers
The incorporation of short, branched PEG linkers like this compound into ADC design is driven by several key principles aimed at optimizing therapeutic performance:
-
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC, particularly at higher DARs. The hydrophilic nature of the PEG chains in this compound improves the overall solubility of the ADC, mitigating the risk of aggregation and improving manufacturability and stability.[1]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic proteins, which can reduce renal clearance and extend plasma half-life.[2] Even short PEG chains can contribute to a more favorable PK profile, allowing for greater tumor accumulation.[3]
-
Controlled Drug Loading: The bifunctional nature of linkers like this compound, with a central reactive handle, allows for the attachment of multiple payload molecules. This can facilitate the generation of ADCs with higher, yet controlled, DARs, potentially leading to enhanced potency.[4][5]
-
Non-Cleavable Design for Enhanced Stability: Non-cleavable linkers, such as the backbone of this compound, offer high plasma stability, minimizing premature release of the cytotoxic payload in systemic circulation.[6] This can lead to a wider therapeutic window and reduced off-target toxicity. The payload is typically released upon lysosomal degradation of the entire antibody-linker-drug complex within the target cancer cell.
Data Presentation: Impact of PEGylation on ADC Properties
The following tables summarize representative quantitative data from various studies on PEGylated ADCs. While specific data for this compound is limited in publicly available literature, the presented data for short and branched PEG linkers provides valuable insights into the expected performance characteristics.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics (PK) in Rats
| Linker Type | ADC Construct | Clearance (mL/day/kg) | Half-life (t½, hours) | Reference |
| No PEG | anti-CD19-MMAE | ~40 | ~100 | [3] |
| Acetyl (short, non-PEG) | anti-CD19-MMAE | ~35 | ~120 | [3] |
| PEG2 | anti-CD19-MMAE | ~25 | ~150 | [3] |
| PEG4 | anti-CD19-MMAE | ~15 | ~180 | [3] |
| PEG8 | anti-CD19-MMAE | ~10 | ~200 | [3] |
| PEG12 | anti-CD19-MMAE | ~8 | ~220 | [3] |
| PEG24 | anti-CD19-MMAE | ~7 | ~230 | [3] |
This data illustrates a clear trend where increasing PEG linker length, even with short chains like PEG2, leads to decreased clearance and a longer half-life in circulation.
Table 2: Effect of PEG Linker on In Vitro Cytotoxicity (IC50) of ADCs
| Linker Type | ADC Construct | Cell Line | IC50 (nM) | Reference |
| No PEG (SMCC) | ZHER2-MMAE | NCI-N87 (HER2+) | ~5.0 | [4] |
| Short Branched PEG | Trastuzumab-MMAE (DAR 6) | SK-BR-3 (HER2+) | ~0.1 | |
| Long Branched PEG (with PEG4) | Trastuzumab-MMAE (DAR 6) | SK-BR-3 (HER2+) | ~0.01 | |
| Linear PEG4k | ZHER2-MMAE | NCI-N87 (HER2+) | ~22.5 | [4] |
| Linear PEG10k | ZHER2-MMAE | NCI-N87 (HER2+) | ~112.5 | [4] |
This table highlights that while longer PEG chains can sometimes decrease in vitro potency, short and branched PEG linkers can be utilized to construct highly potent ADCs. The specific design of the branched linker is critical for optimal activity.
Table 3: In Vivo Antitumor Efficacy of PEGylated ADCs in Xenograft Models
| Linker Type | ADC Construct | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |
| No PEG | anti-CD19-MMAE | CD19+ RL | 3 mg/kg | Moderate | [3] |
| PEG4 | anti-CD19-MMAE | CD19+ RL | 3 mg/kg | Significant | [3] |
| PEG8 | anti-CD19-MMAE | CD19+ RL | 3 mg/kg | High | [3] |
| PEG12 | anti-CD19-MMAE | CD19+ RL | 3 mg/kg | High | [3] |
| PEG24 | anti-CD19-MMAE | CD19+ RL | 3 mg/kg | Very High | [3] |
This data demonstrates that the improved pharmacokinetics conferred by PEGylation, even with shorter PEG chains, can translate to enhanced in vivo antitumor efficacy.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of ADCs using a centrally functionalized, amine-reactive PEG linker, analogous to this compound.
Protocol 1: Two-Step Conjugation of a Payload to an Antibody via a Branched PEG Linker
This protocol describes the conjugation of a drug-linker construct, activated with an NHS ester, to the lysine (B10760008) residues of a monoclonal antibody. This is a common strategy for linkers that are first functionalized with the payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Branched PEG linker with a central amine and terminal reactive groups (e.g., NHS esters)
-
Cytotoxic payload with a compatible reactive group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes and standard laboratory equipment
Methodology:
-
Step 1: Activation of the Branched Linker with the Payload: a. Dissolve the branched PEG linker (containing a central amine and terminal carboxyl groups, a precursor to the NHS ester) and the payload (with a reactive amine) in anhydrous DMF. b. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the desired linker-payload construct is formed. d. Purify the linker-payload construct by reverse-phase HPLC. e. Activate the terminal carboxyl groups of the purified linker-payload with an NHS ester-forming reagent (e.g., N-Hydroxysuccinimide and a carbodiimide (B86325) like EDC).
-
Step 2: Conjugation to the Antibody: a. Prepare the antibody at a concentration of 5-10 mg/mL in PBS at pH 7.4-8.0. b. Dissolve the NHS-activated linker-payload construct in DMSO to a stock concentration of 10-20 mM. c. Add a 5- to 20-fold molar excess of the linker-payload solution to the antibody solution with gentle mixing. The final concentration of DMSO in the reaction should not exceed 10% (v/v). d. Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C. e. Quench the reaction by adding a final concentration of 50 mM Tris or glycine (B1666218) buffer to consume any unreacted NHS esters.
-
Purification of the ADC: a. Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC). b. Concentrate the purified ADC to the desired concentration using an appropriate ultrafiltration device. c. Characterize the final ADC product as described in Protocol 2.
Protocol 2: Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Chromatographic Conditions:
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity, with higher DAR species having longer retention times.
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area) where 'n' is the number of drugs conjugated.
-
B. Mass Spectrometry (MS) for Confirmation of Conjugation
-
Sample Preparation:
-
The ADC sample may be deglycosylated using PNGase F to simplify the mass spectrum.
-
For analysis of individual chains, the ADC can be reduced with DTT to separate the heavy and light chains.
-
-
LC-MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a reverse-phase HPLC system.
-
Separate the ADC species or its subunits using a suitable C4 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the intact ADC, or its reduced heavy and light chains.
-
The mass shift corresponding to the addition of the linker-payload will confirm successful conjugation and allow for the determination of the number of conjugated drugs per chain.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the application of this compound and similar linkers in ADCs.
Caption: A generalized workflow for the synthesis of an ADC using a pre-formed linker-payload construct.
Caption: Experimental workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.
Caption: Conceptual diagram of a branched linker, like this compound, attached to an antibody.
Conclusion
The strategic use of short, centrally functionalized PEG linkers, exemplified by structures like this compound, offers a powerful approach to engineering next-generation Antibody-Drug Conjugates. These linkers provide a means to enhance the hydrophilicity, stability, and pharmacokinetic profile of ADCs, which can lead to an improved therapeutic index. The ability to potentially attach multiple payloads through a single conjugation site on the linker backbone opens up possibilities for creating ADCs with higher and more controlled drug-to-antibody ratios. While further research is needed to fully elucidate the clinical potential of ADCs employing these specific linkers, the foundational principles and the data from analogous structures presented in this guide underscore their promise in advancing the field of targeted cancer therapy. The provided protocols and workflows serve as a practical resource for researchers aiming to explore the utility of this class of linkers in their own ADC development programs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NH-bis-PEG2 Linkers for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NH-bis-PEG2 linker, a trifunctional molecule increasingly utilized for the surface modification of materials in biomedical and drug delivery applications. Its unique branched structure, featuring a central secondary amine and two terminal polyethylene (B3416737) glycol (PEG) chains, offers distinct advantages for creating highly functional and biocompatible surfaces.
Introduction to this compound Linkers
The this compound linker is a member of the branched polyethylene glycol (PEG) linker family. These linkers are characterized by a central branching point from which multiple PEG chains extend. The this compound linker, specifically, possesses a secondary amine at its core and two PEG arms, each with two ethylene (B1197577) glycol repeating units. This trifunctional nature allows for versatile conjugation strategies, where the central amine can be coupled to a surface or a biomolecule, leaving the two terminal ends of the PEG chains available for further functionalization.
The incorporation of PEG chains is a well-established method to enhance the hydrophilicity and biocompatibility of surfaces. PEGylation, the process of attaching PEG chains to a surface, can effectively reduce non-specific protein adsorption and cellular adhesion, thereby minimizing biofouling and improving the in-vivo performance of medical devices and drug delivery systems. Branched PEG linkers, such as this compound, can offer a higher density of PEG chains on a surface compared to linear PEGs, potentially leading to enhanced shielding effects and improved pharmacokinetic profiles for conjugated biomolecules.[1]
Physicochemical Properties and Advantages
The this compound linker and its derivatives offer several key advantages in surface modification and bioconjugation:
-
Trifunctionality: The central secondary amine and two terminal functional groups (often hydroxyl or protected amines) allow for a three-point attachment strategy. This is particularly useful in the construction of complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]
-
Enhanced Hydrophilicity: The presence of two PEG2 arms significantly increases the water solubility of the linker and the resulting modified surface. This is crucial for improving the biocompatibility of materials and the solubility of conjugated molecules.
-
Reduced Steric Hindrance: The flexible PEG chains act as spacers, minimizing steric hindrance between the surface and conjugated biomolecules, which can help maintain the biological activity of the attached molecules.
-
Increased Biocompatibility: PEGylated surfaces are known to be non-immunogenic and resist protein adsorption, leading to improved biocompatibility and longer circulation times for drug delivery systems.[4]
-
Higher Payload Capacity: In applications like ADCs, branched linkers can enable a higher drug-to-antibody ratio (DAR) without promoting aggregation, a common issue with hydrophobic drug payloads.[5]
Quantitative Data on Surface Modification with Branched PEG Linkers
While specific quantitative data for this compound linker surface modification is not extensively available in the public domain, the following tables summarize representative data from studies on analogous branched and linear PEG linkers to provide an expected performance comparison.
Table 1: Representative Contact Angle Measurements on Modified Surfaces
| Surface | Modification | Water Contact Angle (°) | Reference |
| Polypropylene | Untreated | 95.8 ± 2.1 | [6] |
| Polypropylene | Plasma Treated | 65.2 ± 1.8 | [6] |
| Silicon Wafer | Silanized (APTES) | 60-70 | [7] |
| Silicon Wafer | PEGylated | 20-30 | [7] |
This table illustrates the expected decrease in water contact angle, indicating increased hydrophilicity, upon surface modification with PEG linkers.
Table 2: Representative Elemental Composition of Modified Surfaces by XPS
| Surface | Treatment | C1s (%) | O1s (%) | N1s (%) | Si2p (%) | Reference | |---|---|---|---|---|---| | PET Film | Untreated | 71.2 | 28.8 | - | - |[6] | | PET Film | Amine Functionalized | 68.5 | 24.1 | 7.4 | - |[6] | | Silicon Wafer | Silanized (APTES) | 15.6 | 41.2 | 2.5 | 40.7 |[7] | | Silicon Wafer | PEGylated | 25.1 | 45.3 | 1.8 | 27.8 |[7] |
This table provides an example of the expected changes in elemental composition as determined by X-ray Photoelectron Spectroscopy (XPS) after surface functionalization.
Table 3: Stability of PEG-Modified Surfaces
| Surface | Modification | Environment | Stability | Reference |
| Organosilane Film | Covalently Bound | 0.1 M Phosphate Buffer, pH 7.4 | Stable up to one month | [1] |
| PEG Film | Covalently Bound | Cell Culture Conditions | Degraded after 25 days | [1] |
This table highlights the importance of evaluating the long-term stability of PEGylated surfaces, which can vary depending on the specific chemistry and environmental conditions.
Experimental Protocols for Surface Modification
The following protocols provide a general framework for the surface modification of a substrate using an this compound linker. These protocols are based on established bioconjugation techniques and may require optimization for specific applications.
General Workflow for Surface Modification
The overall process of modifying a surface with an this compound linker typically involves several key steps, as illustrated in the diagram below.
Caption: General workflow for surface modification using an this compound linker.
Protocol 1: Surface Modification of a Silicon Wafer
This protocol describes the covalent attachment of an this compound linker to a silicon wafer, a common substrate in biosensor development.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound-OH (or a derivative with a reactive group for the central amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cleaning and Hydroxylation:
-
Immerse the silicon wafers in piranha solution for 30 minutes to clean and introduce hydroxyl groups on the surface.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned wafers in the APTES solution for 2 hours at room temperature with gentle agitation.
-
Rinse the wafers with toluene, followed by ethanol (B145695), and finally deionized water.
-
Cure the silanized wafers in an oven at 110°C for 1 hour.
-
-
Linker Immobilization (via central amine):
-
This step assumes the use of an this compound derivative where the terminal groups are protected and the central amine is available for reaction with a carboxylated surface. If the central amine is to be attached to an amine-reactive surface, a different coupling chemistry would be used.
-
Alternatively, if using a carboxyl-terminated this compound linker, activate the carboxyl groups by dissolving the linker, EDC, and NHS in anhydrous DMF.
-
Immerse the aminosilanized wafers in the activated linker solution and react overnight at room temperature.
-
Rinse the wafers with DMF, followed by ethanol and deionized water.
-
-
Terminal Group Deprotection (if applicable):
-
If the terminal groups of the PEG chains are protected (e.g., with Boc groups), perform a deprotection step according to the manufacturer's instructions (e.g., using trifluoroacetic acid for Boc deprotection).
-
-
Characterization:
-
Characterize the modified surface using techniques such as XPS to confirm the presence of the linker elements (C, N, O) and contact angle measurements to assess the change in hydrophilicity. Atomic Force Microscopy (AFM) can be used to evaluate surface topography.
-
Application in PROTAC Development
A significant application of trifunctional linkers like this compound is in the synthesis of PROTACs. The linker connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the POI.
Caption: Conceptual workflow for PROTAC synthesis and mechanism of action.
Conclusion
The this compound linker is a versatile and powerful tool for surface modification, offering the benefits of trifunctionality, enhanced hydrophilicity, and improved biocompatibility. While specific quantitative data for this linker remains somewhat limited in publicly accessible literature, the principles of PEGylation and the performance of analogous branched linkers strongly suggest its utility in a wide range of applications, from the development of advanced biomaterials and biosensors to the synthesis of next-generation therapeutics like ADCs and PROTACs. Further research and publication of specific surface modification studies using the this compound linker will undoubtedly solidify its position as a key component in the toolbox of researchers and drug development professionals.
References
- 1. Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]
- 4. Branched PEG-modification: A new strategy for nanocarriers to evade of the accelerated blood clearance phenomenon and enhance anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
PEGylation in Protein Modification: An In-depth Technical Guide
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to protein therapeutics, is a cornerstone of modern drug development. This technology has revolutionized the pharmaceutical industry by significantly improving the pharmacokinetic and pharmacodynamic properties of protein-based drugs. By increasing a protein's hydrodynamic size, PEGylation extends its circulating half-life, reduces immunogenicity, and enhances its stability and solubility.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of the core principles of protein PEGylation, including the underlying chemistry, various strategic approaches, and the critical methods for characterization. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this essential bioconjugation technique.
Introduction to Protein PEGylation
The therapeutic potential of proteins is often limited by their short in-vivo half-life, susceptibility to proteolytic degradation, and potential to elicit an immune response.[5][7] PEGylation is a widely adopted strategy to overcome these limitations.[8][9][10] The process involves the covalent attachment of PEG, a non-toxic, non-immunogenic, and highly soluble polymer, to the surface of a protein.[2][6][11][12] This modification effectively creates a hydrophilic shield around the protein, which sterically hinders the approach of proteolytic enzymes and antibodies, and increases the molecule's size to reduce renal clearance.[7][12][13][14]
The evolution of PEGylation technology has progressed from early, non-specific methods ("first-generation") to highly specific and controlled approaches ("second-generation") that allow for the creation of more homogenous and effective protein-drug conjugates.[15]
Core Principles and Advantages of PEGylation
The fundamental principle of PEGylation is to improve the pharmacological properties of a protein therapeutic without compromising its biological activity. The key advantages of this technology are summarized below:
-
Prolonged Circulatory Half-Life: By increasing the hydrodynamic volume of the protein, PEGylation reduces its rate of clearance by the kidneys, leading to a significantly longer half-life in the bloodstream.[2][4][5][16][17] This allows for less frequent dosing, improving patient compliance and convenience.[6][16]
-
Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the protein surface, making it less recognizable to the immune system and reducing the risk of an anti-drug antibody (ADA) response.[4][6][13][18]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and improve their stability against thermal and physical stresses.[2][4][19]
-
Increased Solubility: PEG is highly soluble in aqueous solutions, and its conjugation can improve the solubility of poorly soluble proteins.[1][2][4][5][6][20]
While highly beneficial, PEGylation can also present challenges, including the potential for reduced biological activity due to steric hindrance at the protein's active site and the possibility of an immune response to the PEG polymer itself.[4][19][21]
Quantitative Impact of PEGylation on Protein Therapeutics
The benefits of PEGylation can be quantified by comparing the properties of the native protein to its PEGylated counterpart. The following tables summarize representative data from various studies.
Table 1: Pharmacokinetic Parameters of Native vs. PEGylated Proteins
| Protein | PEG Size (kDa) | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Asparaginase | 5 (multiple) | 20 hours | 357 hours | ~18 | [22] |
| Interferon α-2a | 40 (branched) | ~5.1 hours | ~77 hours | ~15 | [5] |
| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25.5 | [17] |
| Adenosine Deaminase (ADA) | 5 (multiple) | minutes | 48-72 hours | >1000 | [23] |
| Filgrastim (G-CSF) | 20 | 3.5-3.8 hours | 42 hours | ~11-12 | [23] |
Table 2: Bioactivity of Native vs. PEGylated Proteins
| Protein | PEGylation Strategy | Native Bioactivity (IC50/EC50) | PEGylated Bioactivity (IC50/EC50) | % Activity Retained | Reference |
| Interferon α-2a | 40 kDa branched | - | - | 7% | [24] |
| Uricase | Branched PEG | - | - | 32% | [25] |
| Uricase | Linear PEG | - | - | 2.5% | [25] |
Table 3: Immunogenicity of Native vs. PEGylated Proteins
| Protein | PEGylation Effect | Measurement | Result | Reference |
| Albumin | Reduced antibody levels | Antibody Titer | Significantly lower in PEGylated form | [13] |
| Certolizumab | Reduced T-cell priming | T-cell Proliferation Assay | PEGylated form showed lower T-cell reactivity | [26] |
PEGylation Chemistries and Strategies
The choice of PEGylation chemistry is critical for achieving the desired properties of the final conjugate. The two main strategies are random and site-specific PEGylation.
First-Generation PEGylation: Random Modification
Early PEGylation methods involved the use of reactive PEG derivatives that target common functional groups on the protein surface, such as the ε-amino groups of lysine (B10760008) residues. This approach, while straightforward, results in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached at different locations.[5][15]
Second-Generation PEGylation: Site-Specific Modification
To overcome the heterogeneity of first-generation methods, site-specific PEGylation strategies have been developed. These techniques allow for the attachment of PEG at a specific, predetermined site on the protein, resulting in a more homogenous product with predictable properties.[15]
This approach targets the α-amino group at the N-terminus of the protein. Under controlled pH conditions, the N-terminal amino group can be selectively modified.
This is one of the most common site-specific methods. It involves the introduction of a free cysteine residue at a specific location on the protein surface through site-directed mutagenesis. This unique thiol group can then be selectively targeted by thiol-reactive PEG derivatives, such as PEG-maleimide.
This technique involves the enzymatic or chemical modification of the carbohydrate moieties of glycoproteins with PEG.
Experimental Protocols
This section provides detailed methodologies for key PEGylation and characterization experiments.
Protocol for Amine-Reactive PEGylation using NHS Ester
Principle: N-Hydroxysuccinimide (NHS) esters of PEG react with primary amines on proteins (lysine residues and the N-terminus) to form stable amide bonds.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.
-
Prepare the protein solution in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.
-
Immediately before use, prepare a 10 mM stock solution of PEG-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution.
-
Add a 10- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding the quenching buffer.
-
Purify the PEGylated protein from unreacted PEG and byproducts using dialysis or SEC.
Protocol for Thiol-Reactive PEGylation using Maleimide (B117702)
Principle: The maleimide group of a PEG derivative reacts specifically with the thiol group of a cysteine residue to form a stable thioether bond.
Materials:
-
Cysteine-containing protein solution (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide
-
Reaction buffer (e.g., PBS, pH 7.0, with EDTA to prevent disulfide bond formation)
-
SEC equipment for purification
Procedure:
-
Dissolve the cysteine-containing protein in the reaction buffer.
-
Prepare a stock solution of PEG-Maleimide in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Purify the PEGylated protein using SEC to remove unreacted PEG-Maleimide and protein.
Characterization of PEGylated Proteins
5.3.1. Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic size. It is used to separate PEGylated proteins from the native protein and free PEG, and to detect aggregation.
General Procedure:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the PEGylated protein sample onto the column.
-
Monitor the elution profile using UV detection (at 280 nm for protein) and refractive index (RI) detection (for PEG).
-
Analyze the chromatogram to determine the purity of the PEGylated protein and the presence of aggregates or free PEG.
5.3.2. Mass Spectrometry (MS)
Principle: MS is used to determine the molecular weight of the PEGylated protein, the degree of PEGylation (number of PEG chains attached), and to identify the site of PEGylation.
General Procedure for Intact Mass Analysis:
-
Prepare the PEGylated protein sample for MS analysis, which may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate).
-
Introduce the sample into the mass spectrometer using techniques like electrospray ionization (ESI).
-
Acquire the mass spectrum of the intact PEGylated protein.
-
Deconvolute the resulting spectrum to determine the molecular weight distribution of the PEGylated species.
Visualizations of Key Processes and Concepts
Signaling Pathway of PEGylated Interferon
PEGylated interferons are used in the treatment of viral hepatitis and some cancers. They act by binding to the interferon-α/β receptor (IFNAR) and activating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that have antiviral and antiproliferative effects.[10][27][28][29][30]
Caption: Signaling pathway of PEGylated interferon via JAK-STAT activation.
Experimental Workflow for Site-Specific PEGylation
The following diagram illustrates a typical workflow for producing and characterizing a site-specifically PEGylated protein.
Caption: General experimental workflow for protein PEGylation.
Logical Relationships in PEGylation Strategy
The selection of PEGylation parameters has a direct impact on the final characteristics of the therapeutic protein. This diagram illustrates these relationships.
Caption: Logical relationships between PEGylation parameters and outcomes.
Conclusion
PEGylation remains a vital and evolving technology in the development of protein therapeutics. Its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of drugs has led to the successful commercialization of numerous products and continues to be a key strategy for optimizing new biopharmaceuticals. A thorough understanding of the principles of PEGylation, the available chemical strategies, and the methods for characterization is essential for scientists and researchers in the field of drug development. As the field advances, novel PEGylation strategies and next-generation polymers will likely offer even greater control over the properties of protein therapeutics, further enhancing their efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. enovatia.com [enovatia.com]
- 4. lcms.cz [lcms.cz]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 23. kinampark.com [kinampark.com]
- 24. researchgate.net [researchgate.net]
- 25. creativepegworks.com [creativepegworks.com]
- 26. Frontiers | Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells [frontiersin.org]
- 27. ashpublications.org [ashpublications.org]
- 28. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ClinPGx [clinpgx.org]
- 30. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
Methodological & Application
Protocol for NH-bis-PEG2-NHS Ester Conjugation to Primary Amines
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of NH-bis-PEG2-NHS ester to molecules containing primary amines, such as proteins, peptides, and amino-modified oligonucleotides. The bis-N-hydroxysuccinimide (NHS) ester functional groups of this reagent react with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of polypeptides) to form stable amide bonds.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of the labeled molecule.[2][3] This protocol covers the necessary preparations, reaction conditions, purification, and characterization of the conjugate.
Key Reaction Parameters
Successful conjugation with this compound-NHS ester is dependent on several critical parameters. The following table summarizes the key quantitative data and recommended ranges for optimizing the conjugation reaction.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 9.0 | The reaction rate increases with pH; however, the rate of NHS-ester hydrolysis also increases at higher pH.[4][2] An optimal pH is typically between 8.3 and 8.5.[5] |
| Temperature | 4°C - 25°C (Room Temperature) | Incubation at 4°C is recommended for longer reaction times to minimize hydrolysis of the NHS ester and maintain the stability of sensitive proteins.[4] |
| Incubation Time | 30 minutes - 2 hours at RT; 2 - 4 hours at 4°C | The optimal time depends on the reactivity of the primary amine and the desired degree of labeling.[1] |
| Molar Excess of NHS Ester | 10 to 50-fold molar excess over the amine-containing molecule | This typically ensures sufficient conjugation.[2] Empirical testing is necessary to determine the optimal ratio for a specific application.[2] |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[1][2][6] |
| Quenching Reagent | 10-50 mM Tris or Glycine | Added after the desired incubation time to stop the reaction by consuming any unreacted NHS ester.[4][2] |
Experimental Protocols
Materials Required
-
This compound-NHS ester
-
Molecule with primary amines (e.g., protein, peptide)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3-8.5.[1][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
-
Purification system: Dialysis cassettes, size-exclusion chromatography (SEC) column, or ion-exchange chromatography (IEX) system.[7][]
Reagent Preparation
-
Amine-Containing Molecule Solution:
-
Dissolve the protein or other amine-containing molecule in the chosen Conjugation Buffer at a concentration of 1-10 mg/mL.[5]
-
If the stock solution of the molecule contains amine-based buffers (e.g., Tris), it must be exchanged into an amine-free Conjugation Buffer via dialysis or desalting column.[1][9]
-
-
This compound-NHS Ester Stock Solution:
-
The this compound-NHS ester is moisture-sensitive and should be stored at -20°C with a desiccant.[1][9]
-
Equilibrate the vial to room temperature for at least 20 minutes before opening to prevent moisture condensation.[1][10]
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM.[1][9]
-
Note: Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[1][9]
-
Conjugation Procedure
-
Reaction Setup:
-
Calculate the required volume of the 10 mM this compound-NHS ester stock solution to achieve the desired molar excess over the amine-containing molecule.
-
Slowly add the calculated volume of the NHS ester stock solution to the solution of the amine-containing molecule while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein stability.[1][9]
-
-
Incubation:
-
Quenching:
Purification of the Conjugate
The purification method will depend on the properties of the conjugate and the unreacted components.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the larger conjugate from smaller, unreacted this compound-NHS ester and quenching molecules.[1][]
-
Dialysis: Useful for removing small molecule impurities from macromolecular conjugates.[1]
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from un-PEGylated proteins, as the PEGylation can shield surface charges.[7][]
Characterization of the Conjugate
-
SDS-PAGE: Successful conjugation of the PEG linker to a protein can be visualized by a shift in the apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein.
-
Mass Spectrometry: Can be used to determine the exact mass of the conjugate and the degree of labeling.
-
HPLC: Techniques such as reversed-phase or ion-exchange HPLC can be used to assess the purity of the conjugate and separate different species.[11]
Diagrams
Caption: Reaction mechanism of this compound-NHS ester with a primary amine.
Caption: Experimental workflow for this compound-NHS ester conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Bis-PEG-NHS | AxisPharm [axispharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. neb.com [neb.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. furthlab.xyz [furthlab.xyz]
- 11. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for the Synthesis of NH-bis-PEG2-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of NH-bis-PEG2-OH derivatives. These molecules serve as versatile linkers in the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction
This compound-OH, also known as N,N-bis(2-(2-hydroxyethoxy)ethyl)amine, is a branched hydrophilic linker. Its structure features a central secondary amine and two terminal hydroxyl groups connected by short polyethylene (B3416737) glycol (PEG) chains. The secondary amine provides a reactive handle for conjugation to various molecules, such as targeting ligands or E3 ligase ligands in PROTACs. The terminal hydroxyl groups can be further functionalized to attach other moieties or can remain as is to enhance the hydrophilicity of the final conjugate, which can improve solubility and pharmacokinetic properties.
The PEG chains contribute to the linker's flexibility and water solubility, which are crucial characteristics for enabling the formation of a stable ternary complex in PROTACs and for improving the overall properties of ADCs.
Key Applications
The primary application of this compound-OH derivatives is in the construction of heterobifunctional molecules, most notably:
-
PROTACs: In a PROTAC molecule, the this compound-OH linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The length and flexibility of the PEG linker are critical for optimal ternary complex formation and degradation efficacy.
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The hydrophilic nature of the this compound-OH linker can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.
Synthesis of this compound-OH: A Representative Protocol
A more direct approach involves the direct alkylation of diethanolamine (B148213) with a suitable 2-(2-hydroxyethoxy)ethyl electrophile, though this may lead to a mixture of products requiring careful purification.
Below is a representative protocol for the synthesis via a protected intermediate.
Experimental Protocol: Synthesis of N,N-bis(2-(2-hydroxyethoxy)ethyl)amine
This protocol is a representative method and may require optimization.
Step 1: Protection of Diethanolamine
-
To a solution of diethanolamine (1 equivalent) in dichloromethane (B109758) (DCM), add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected diethanolamine.
Step 2: Alkylation of Boc-protected Diethanolamine
-
Dissolve the Boc-protected diethanolamine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a strong base, such as sodium hydride (NaH) (2.2 equivalents), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-(2-chloroethoxy)ethanol (B196239) (2.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and stir for 16-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of methanol (B129727) in DCM) to obtain the Boc-protected this compound-OH.
Step 3: Deprotection
-
Dissolve the Boc-protected this compound-OH in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of water and basify with a suitable base (e.g., sodium bicarbonate) to a pH of 8-9.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound-OH.
Purification and Characterization
-
Purification: The final product can be purified by column chromatography on silica gel. Given the amine functionality, it is often beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (e.g., DCM/Methanol/NH4OH 90:9:1), to prevent streaking and improve separation.
-
Characterization: The structure and purity of the synthesized this compound-OH should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound-OH. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | Diethanolamine |
| Key Reagents | (Boc)2O, NaH, 2-(2-chloroethoxy)ethanol, TFA |
| Overall Yield (Hypothetical) | 40-60% |
| Purity (Post-Purification) | >95% (by HPLC) |
| Molecular Formula | C12H27NO6 |
| Molecular Weight | 281.35 g/mol |
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow for this compound-OH.
PROTAC General Structure and Mechanism
This diagram illustrates the general structure of a PROTAC and its mechanism of action, where the this compound-OH derivative would function as the linker.
Application Notes and Protocols for NH-bis-PEG2-propargyl in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis-PEG2-propargyl is a versatile heterobifunctional linker molecule widely employed in the field of bioconjugation and drug development.[1][2] Its structure features two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[3][4] The central secondary amine provides an additional point for conjugation, allowing for the synthesis of complex molecular architectures. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, improving reaction efficiency in aqueous environments.[1][3]
These characteristics make this compound-propargyl an ideal tool for applications requiring the precise and stable linkage of molecules, such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6]
Key Applications
-
Bioconjugation: The dual propargyl groups allow for the coupling of two azide-containing molecules, facilitating the creation of homodimers or the attachment of a molecule of interest to two distinct points on a larger scaffold. The central amine can be functionalized prior to or after the click reactions, offering a three-pronged conjugation strategy.
-
PROTAC Synthesis: this compound-propargyl is a valuable linker for the synthesis of PROTACs, which are chimeric molecules that induce the degradation of specific target proteins.[5] The linker connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. The flexibility and hydrophilicity of the PEG chains in the linker are crucial for optimizing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.[7][8]
-
Surface Functionalization: The propargyl groups can be used to immobilize azide-modified biomolecules or small molecules onto surfaces, such as nanoparticles or microarrays, for diagnostic and screening purposes.[1]
Chemical Properties
The following table summarizes the key properties of this compound-propargyl.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₃NO₄ | [9] |
| Molecular Weight | 269.34 g/mol | [10] |
| CAS Number | 2100306-83-8 | [9] |
| Purity | Typically >95% | [5][10] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |
| Storage | Store at -20°C, protect from light | [2][5] |
Experimental Protocols
The following are general protocols for using this compound-propargyl in click chemistry reactions. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
Protocol 1: Synthesis of a Homobifunctional Molecule via CuAAC
This protocol describes the reaction of this compound-propargyl with two equivalents of an azide-containing molecule.
Materials:
-
This compound-propargyl
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)
-
Solvent: e.g., a mixture of deionized water and DMSO or THF
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, preparative HPLC)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound-propargyl (1 equivalent) and the azide-containing molecule (2.2 equivalents) in the chosen solvent system.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[7]
-
Catalyst Preparation:
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 10 mM).
-
In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 50 mM).
-
If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution (e.g., 50 mM in water) in a 1:5 molar ratio of Cu:ligand.[11]
-
-
Reaction Initiation: To the stirred reaction mixture, add the CuSO₄ solution (typically 0.1 equivalents). Immediately follow with the addition of the sodium ascorbate solution (typically 0.5-1.0 equivalents).[7]
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as TLC, LC-MS, or HPLC. The reaction is typically stirred at room temperature and can take from 1 to 24 hours to complete.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
If a precipitate forms, it can be collected by filtration.
-
Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired homobifunctional molecule.[7]
-
Protocol 2: Sequential Functionalization for PROTAC Synthesis
This protocol outlines a general strategy for synthesizing a PROTAC where the central amine of this compound-propargyl is first functionalized, followed by sequential or simultaneous click reactions.
Step 2a: Functionalization of the Central Amine
-
Amide Bond Formation: The central secondary amine can be acylated using a carboxylic acid-functionalized molecule (e.g., an E3 ligase ligand) in the presence of a peptide coupling agent such as HATU or HBTU, and a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).
-
Reaction Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified by preparative HPLC.
Step 2b: Boc Deprotection (if applicable)
If the amine on the linker or the coupled molecule is Boc-protected, it needs to be deprotected using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) before proceeding to the next step.
Step 2c: Click Reaction with Azide-functionalized Molecules
-
Reactant Preparation: Dissolve the amine-functionalized linker from Step 2a in a suitable solvent system. Add the azide-containing molecules (e.g., a ligand for the protein of interest and another for the E3 ligase, if not already attached) in the desired stoichiometry.
-
CuAAC Reaction: Follow the CuAAC procedure as described in Protocol 1 (steps 2-6) to couple the azide-containing molecules to the propargyl groups of the linker.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC. Characterize the final product by LC-MS and NMR.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Workflow for PROTAC Synthesis using this compound-propargyl.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NH-bis(PEG2-propargyl), 2100306-83-8 | BroadPharm [broadpharm.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. Alkyne | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IG… [ouci.dntb.gov.ua]
- 9. precisepeg.com [precisepeg.com]
- 10. scispace.com [scispace.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for NH-bis(PEG2-acid) Activation with EDC for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(PEG2-acid) is a branched, hydrophilic linker containing a central amine and two terminal carboxylic acid groups. This bifunctional architecture makes it a valuable tool in bioconjugation, particularly for the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility to the conjugated molecules.
The formation of a stable amide bond between the carboxylic acid groups of NH-bis(PEG2-acid) and primary amines on target molecules (e.g., proteins, peptides, small molecules) is typically achieved through activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This "zero-length" crosslinking chemistry is widely used due to its efficiency and mild reaction conditions.[1][2]
This document provides detailed application notes and protocols for the activation of NH-bis(PEG2-acid) with EDC and its subsequent conjugation to amine-containing molecules.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond between a carboxyl group and a primary amine.[1]
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group on the NH-bis(PEG2-acid) to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve the reaction efficiency, NHS (or Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1] This NHS ester has a longer half-life, allowing for better control over the reaction.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a stable amide bond, releasing NHS. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[4]
Data Presentation
Table 1: Recommended Molar Ratios of Reagents for EDC/NHS Coupling
| Reagent | Molar Excess over Amine-Containing Molecule | Purpose |
| NH-bis(PEG2-acid) | 1 - 20 fold | To drive the reaction towards the desired conjugate. The optimal ratio is system-dependent and should be determined empirically. |
| EDC | 2 - 10 fold (over carboxyl groups) | To ensure efficient activation of the carboxylic acid. |
| NHS/Sulfo-NHS | 2 - 5 fold (over carboxyl groups) | To stabilize the activated intermediate and improve coupling efficiency. |
Table 2: Recommended pH Conditions for the Two-Step EDC/NHS Coupling Reaction
| Reaction Step | Recommended pH Range | Common Buffers | Rationale |
| Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) | Maximizes the formation of the amine-reactive NHS-ester while minimizing hydrolysis of EDC.[5] |
| Coupling | 7.2 - 8.0 | PBS (Phosphate-Buffered Saline), Borate Buffer | The primary amine on the target molecule is deprotonated and thus more nucleophilic, leading to efficient amide bond formation.[4] |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of NH-bis(PEG2-acid) to a Protein
This protocol is designed for the in-situ activation of NH-bis(PEG2-acid) and its subsequent conjugation to a primary amine-containing biomolecule, such as a protein or antibody, in an aqueous environment.
Materials:
-
NH-bis(PEG2-acid)
-
EDC-HCl
-
Sulfo-NHS
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis equipment
Procedure:
Step 1: Activation of NH-bis(PEG2-acid) (pH 4.5-6.0)
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a stock solution of NH-bis(PEG2-acid) in Activation Buffer.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use. For example, create 10 mg/mL solutions.
-
In a reaction tube, combine the NH-bis(PEG2-acid) solution with EDC and Sulfo-NHS. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Protein (pH 7.2-8.0)
-
Prepare the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately after the activation step, add the activated NH-bis(PEG2-acid) solution to the protein solution.
-
The pH of the final reaction mixture should be between 7.2 and 8.0. If necessary, adjust the pH by adding a small amount of a non-amine base.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted reagents and byproducts using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).
Protocol 2: Conjugation of NH-bis(PEG2-acid) to a Small Molecule in Organic Solvent
This protocol is suitable for conjugating NH-bis(PEG2-acid) to an amine-containing small molecule that is soluble in organic solvents.
Materials:
-
NH-bis(PEG2-acid)
-
EDC-HCl
-
NHS
-
Amine-containing small molecule
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
Step 1: Activation of NH-bis(PEG2-acid)
-
Dissolve NH-bis(PEG2-acid) (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (2.2 equivalents) and EDC-HCl (2.2 equivalents) to the solution. Note that since NH-bis(PEG2-acid) has two carboxylic acid groups, a higher molar equivalent of activating reagents is used.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.
Step 2: Coupling to the Amine-Containing Small Molecule
-
In a separate vial, dissolve the amine-containing small molecule (1 equivalent, assuming conjugation to one of the activated arms) in anhydrous DMF or DCM.
-
Add the activated NH-bis(PEG2-acid)-NHS ester solution to the small molecule solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash chromatography to obtain the pure conjugate.
Mandatory Visualization
Caption: Reaction mechanism of EDC/NHS coupling for amide bond formation.
Caption: Experimental workflow for the two-step EDC/NHS coupling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[3] |
| Incorrect pH for activation or coupling. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[3] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction.[3] | |
| Precipitation of Protein during Reaction | High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG linker. |
| Incorrect buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability. | |
| High concentration of EDC. | If using a large excess of EDC, try reducing the concentration. | |
| Cross-linking of Proteins | One-step conjugation protocol. | Use a two-step protocol where the activation of the linker is performed separately before adding it to the protein solution. |
Conclusion
The activation of NH-bis(PEG2-acid) with EDC and NHS provides a robust and versatile method for the formation of stable amide bonds with amine-containing molecules. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can successfully synthesize well-defined bioconjugates for a variety of applications in research and drug development. The provided protocols offer a starting point for optimization, which is crucial for achieving the desired degree of labeling and yield for each specific application.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Boc-protected NH-bis-PEG2 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected NH-bis-PEG2 linkers are versatile chemical tools essential in the field of bioconjugation, particularly for the development of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] These linkers feature a central primary or secondary amine for initial conjugation, flanked by two polyethylene (B3416737) glycol (PEG) arms. Each PEG arm terminates in a tert-butyloxycarbonyl (Boc)-protected amine. This trifunctional nature allows for a controlled, stepwise synthesis of intricate bioconjugates.
The incorporation of PEG chains enhances the solubility and bioavailability of the resulting conjugate, while the Boc protecting groups offer a robust strategy for orthogonal chemistry, enabling the sequential attachment of different molecular entities.[2][3][][5] This document provides detailed application notes and experimental protocols for the effective use of Boc-protected this compound linkers in bioconjugation workflows.
Key Applications
The unique architecture of Boc-protected this compound linkers makes them suitable for a variety of applications in drug development and research:
-
Antibody-Drug Conjugates (ADCs): These linkers can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[1][6] The branched nature of the linker can facilitate the attachment of multiple drug molecules, potentially increasing the drug-to-antibody ratio (DAR).[]
-
Proteolysis-Targeting Chimeras (PROTACs): In PROTAC synthesis, the central amine of the linker can be conjugated to a ligand for a target protein (protein of interest, POI), and following deprotection, the two terminal amines can be attached to a ligand for an E3 ubiquitin ligase.[7][8][9] This heterobifunctional molecule then mediates the ubiquitination and subsequent degradation of the target protein.[8]
-
Peptide Modification: The linker can serve as a scaffold for creating branched peptide structures, which can have applications in vaccine development and diagnostics.
-
Surface Functionalization: The reactive amine groups can be used to immobilize biomolecules onto surfaces for applications in biosensors and other diagnostic platforms.
Experimental Protocols
The following protocols provide a general framework for the use of Boc-protected this compound linkers. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Boc Deprotection of this compound Linkers
This protocol describes the removal of the Boc protecting groups to expose the primary amines for subsequent conjugation reactions.
Materials:
-
Boc-protected this compound linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected this compound linker in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[2]
-
The resulting deprotected linker (as a TFA salt) can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[2]
Workflow for Boc Deprotection:
Caption: Workflow for the deprotection of Boc groups from the this compound linker.
Protocol 2: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol outlines the coupling of the deprotected this compound linker to a molecule containing a carboxylic acid group using standard carbodiimide (B86325) chemistry.
Materials:
-
Deprotected this compound linker
-
Carboxylic acid-containing molecule (e.g., a drug, a protein ligand)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
In a flask, dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate flask, dissolve the deprotected this compound linker (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).
-
Add the activated NHS ester solution to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative RP-HPLC.
Logical Relationship for Amide Coupling:
Caption: Two-step process of carboxylic acid activation and amide bond formation.
Quantitative Data Summary
The efficiency of bioconjugation reactions can be influenced by various factors. The following tables summarize typical reaction conditions and expected outcomes for the key steps in utilizing Boc-protected this compound linkers.
Table 1: Boc Deprotection Conditions
| Parameter | Condition | Expected Outcome |
| Solvent | Anhydrous Dichloromethane (DCM) | Efficient dissolution of the linker |
| Reagent | Trifluoroacetic Acid (TFA) | Complete removal of Boc groups |
| TFA Concentration | 20-50% in DCM | Rapid deprotection |
| Temperature | Room Temperature | Controlled reaction |
| Reaction Time | 1-2 hours | High yield of deprotected amine |
| Purification | Co-evaporation with Toluene | Removal of residual TFA |
Table 2: Amide Bond Formation Conditions
| Parameter | Condition | Expected Outcome |
| Solvent | Anhydrous DMF | Good solubility for reactants |
| Activating Agents | EDC, NHS | Efficient formation of NHS ester |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : 1.2 : 1.2 | High activation efficiency |
| Base | DIPEA or TEA | Neutralizes acidic byproducts |
| Temperature | Room Temperature | Stable amide bond formation |
| Reaction Time | 4-12 hours | High conjugation yield |
| Purification | RP-HPLC | High purity of the final conjugate |
Table 3: Typical Antibody Conjugation Parameters
| Parameter | Value | Purpose |
| Antibody Concentration | 2-10 mg/mL in PBS, pH 7.4 | Maintain antibody stability and reactivity |
| Linker-Payload Molar Excess | 5-20 fold | Drive the conjugation reaction to completion |
| Reaction Temperature | Room Temperature or 4°C | Balance reaction rate and antibody stability |
| Reaction Time | 1-4 hours | Achieve desired drug-to-antibody ratio (DAR) |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Stop the reaction by consuming excess reactive linker |
| Purification | Size-Exclusion Chromatography (SEC) | Remove unconjugated linker-payload and aggregates |
Application Example: PROTAC Synthesis Workflow
The synthesis of a PROTAC using a Boc-protected this compound linker is a multi-step process that leverages the linker's trifunctional nature.
PROTAC Synthesis Workflow Diagram:
Caption: Stepwise synthesis of a PROTAC molecule using a Boc-NH-bis-PEG2 linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
PROTAC Mechanism of Action:
Caption: PROTAC-mediated recruitment of a target protein to an E3 ligase for degradation.
Conclusion
Boc-protected this compound linkers are powerful reagents for the construction of complex bioconjugates. Their unique trifunctional nature, combined with the beneficial properties of the PEG spacers, provides researchers with a high degree of control over the synthetic process. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of these linkers in the development of novel therapeutics and research tools. Careful optimization of the described methodologies will enable the generation of well-defined and highly effective bioconjugates for a wide range of applications.
References
- 1. NH-bis(PEG2-NHBoc), CAS 2182601-69-8 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 5. Boc-NH-PEG2-NH-Boc, 475591-59-4 | BroadPharm [broadpharm.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Boc-NH-PEG2-C2-NH2 - Immunomart [immunomart.com]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
Application Notes and Protocols for Amine-Reactive PEGylation of Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins like monoclonal antibodies (mAbs), is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase the hydrodynamic size of the antibody, leading to reduced renal clearance and a longer circulating half-life. Additionally, the PEG chains can mask epitopes on the protein surface, potentially reducing immunogenicity and protecting against proteolytic degradation.[1][2]
This document provides a detailed protocol for the coupling of an amine-reactive PEG derivative, functionally equivalent to an "NH-bis-PEG2" linker, to an antibody. The procedure focuses on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on lysine (B10760008) residues and the N-terminus of the antibody to form stable amide bonds.[3][4][5][6]
Principle of Amine-Reactive PEGylation
The fundamental principle of this protocol is the reaction between an NHS-activated PEG linker and the primary amine groups (-NH2) present on the surface of the antibody.[3][4] Antibodies possess multiple primary amines, primarily from the ε-amino group of lysine residues and the α-amino group of the N-terminus of each polypeptide chain.[3][4] The NHS ester reacts efficiently with these nucleophilic amines in a neutral to slightly basic pH environment (pH 7-9) to form a stable covalent amide linkage.[3][7] The reaction is typically performed in an amine-free buffer to prevent competition with the intended reaction.[3][4]
The general reaction scheme is depicted below:
Antibody-NH₂ + NHS-PEG → Antibody-NH-CO-PEG + NHS
The degree of PEGylation (the number of PEG molecules attached per antibody) can be controlled by adjusting the molar ratio of the PEG linker to the antibody.[3][5]
Reaction Parameters and Conditions
The efficiency and outcome of the PEGylation reaction are dependent on several critical parameters. The following table summarizes the key reaction conditions for the coupling of NHS-activated PEG to antibodies.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 | Reaction efficiency increases with pH. A common starting point is pH 7.2-8.0 in a phosphate-buffered saline (PBS).[3][4] |
| Temperature | Room Temperature (20-25°C) or 4°C/on ice | Incubation at room temperature is faster (30-60 minutes), while incubation on ice (2 hours) can provide better control over the reaction.[3][4][5] |
| Molar Ratio (PEG:Antibody) | 5:1 to 50:1 (typically 20:1) | A 20-fold molar excess of PEG linker over the antibody is a common starting point, often resulting in 4-6 PEG molecules per antibody.[3][5] This ratio should be optimized for the specific antibody and desired degree of PEGylation. |
| Antibody Concentration | 1 - 10 mg/mL | Dilute protein solutions may require a higher molar excess of the PEG linker to achieve the same level of incorporation.[3][5] |
| Reaction Time | 30 - 120 minutes | 30-60 minutes at room temperature or 2 hours on ice are typical incubation times.[3][4][5] |
| Buffer System | Amine-free buffers (e.g., PBS) | Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the antibody for reaction with the NHS-ester.[3][4][5] |
| PEG Linker Solvent | Anhydrous DMSO or DMF | The NHS-PEG linker is moisture-sensitive and should be dissolved in a water-miscible organic solvent immediately before use.[3][4] The volume of the organic solvent should not exceed 10% of the final reaction volume.[3][4] |
Experimental Workflow
The overall process for antibody PEGylation involves several key stages, from preparation of reagents to characterization of the final conjugate.
Caption: Workflow for antibody PEGylation.
Detailed Experimental Protocols
Protocol 1: Preparation of Antibody and PEG Linker
Materials:
-
Antibody of interest
-
Amine-reactive PEG linker (e.g., NHS-PEG)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (0.1 M phosphate, 0.15 M NaCl)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Desalting columns or dialysis cassettes for buffer exchange[3]
Procedure:
-
Antibody Buffer Exchange:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.[3][4]
-
This can be achieved using a desalting column or by dialysis against PBS at 4°C according to the manufacturer's instructions.
-
After buffer exchange, determine the antibody concentration using a suitable method (e.g., measuring absorbance at 280 nm). Adjust the concentration to 1-10 mg/mL with PBS.[3]
-
-
Preparation of PEG Linker Stock Solution:
-
The NHS-PEG linker is moisture-sensitive and should be stored at -20°C with a desiccant.[3][4]
-
Allow the vial of the PEG linker to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the PEG linker by dissolving it in anhydrous DMSO or DMF.[3][4] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[3][4]
-
Protocol 2: Antibody PEGylation Reaction
Materials:
-
Prepared antibody in PBS
-
Freshly prepared PEG linker stock solution
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
Procedure:
-
Calculate Reagent Volumes:
-
Determine the volume of the PEG linker stock solution required to achieve the desired molar excess (e.g., 20-fold) over the antibody.
-
Example Calculation for a 20-fold molar excess:
-
Moles of Antibody = (Antibody mass in g) / (Antibody MW in g/mol )
-
Moles of PEG linker needed = 20 x Moles of Antibody
-
Volume of PEG stock = (Moles of PEG linker needed) / (Concentration of PEG stock in mol/L)
-
-
-
Conjugation Reaction:
-
Quench the Reaction:
-
To stop the reaction, add the quenching buffer to the reaction mixture to a final concentration of 25-50 mM (e.g., add 1/20th volume of 1 M Tris).
-
The primary amines in the quenching buffer will react with any excess NHS-PEG linker.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 3: Purification of the PEGylated Antibody
Principle: Purification is necessary to remove unreacted PEG linker, quenching reagent, and any aggregated protein.[] Size Exclusion Chromatography (SEC) is a common and effective method for this purpose, as it separates molecules based on their hydrodynamic radius.[] The PEGylated antibody, being larger than the unreacted PEG and smaller molecules, will elute accordingly. Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.[]
Materials:
-
Quenched reaction mixture
-
SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure (using SEC):
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the purification buffer at the recommended flow rate for the column.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Collect fractions corresponding to the major protein peak, which will contain the PEGylated antibody. The unreacted PEG linker will typically elute later.
-
Pool the fractions containing the purified PEGylated antibody.
Characterization of the PEGylated Antibody
Analysis of the purified product is essential to confirm successful conjugation and to determine the degree of PEGylation.
Caption: Logic diagram for conjugate characterization.
Protocol 4: SDS-PAGE Analysis
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Successful PEGylation will result in an increase in the apparent molecular weight of the antibody, causing it to migrate slower on the gel compared to the unconjugated antibody.[2]
Procedure:
-
Prepare a polyacrylamide gel (e.g., 4-12% gradient gel) suitable for resolving high molecular weight proteins.[2]
-
Load samples of the unconjugated antibody (as a control) and the purified PEGylated antibody onto the gel.
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
Visualize the bands. A shift to a higher apparent molecular weight for the PEGylated antibody sample compared to the control indicates successful conjugation.[2]
Protocol 5: SEC-HPLC Analysis
Principle: Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is used to assess the purity of the conjugate and to detect the presence of aggregates. The PEGylated antibody should ideally elute as a single, sharp peak.
Procedure:
-
Equilibrate an appropriate SEC-HPLC column with a suitable mobile phase (e.g., PBS).
-
Inject a sample of the purified PEGylated antibody.
-
Run the analysis and monitor the chromatogram at 280 nm.
-
The retention time of the main peak can be compared to that of the unconjugated antibody to confirm a size increase. The peak area of the main monomeric species can be used to calculate the purity and the percentage of any high molecular weight aggregates.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | - Inactive PEG linker (hydrolyzed).- Presence of competing amines in the antibody buffer.- Incorrect pH.- Insufficient molar ratio of PEG linker. | - Use fresh, anhydrous DMSO/DMF to dissolve the linker immediately before use.- Ensure the antibody is in an amine-free buffer (e.g., PBS).- Verify the reaction buffer pH is between 7.0 and 9.0.- Increase the molar excess of the PEG linker. |
| High Levels of Aggregation | - High antibody concentration during reaction.- Excessive agitation or harsh reaction conditions. | - Perform the reaction at a lower antibody concentration.- Ensure gentle mixing during the reaction.- Optimize purification to remove aggregates. |
| Heterogeneous Product | - Inherent nature of lysine conjugation.- Reaction conditions are too harsh or prolonged. | - This is expected with lysine-based conjugation. For a more homogeneous product, consider site-specific conjugation methods.- Optimize reaction time and temperature to minimize heterogeneity. |
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. confluore.com [confluore.com]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
Application Notes and Protocols for Stoichiometry Control with NH-bis-PEG2 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Precise control over stoichiometry is a critical aspect of developing effective and safe bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The number of linker-payload molecules attached to a protein, often referred to as the Drug-to-Antibody Ratio (DAR) in ADCs, significantly influences the therapeutic window, pharmacokinetics, and overall efficacy of the bioconjugate.[1] NH-bis-PEG2 linkers are heterobifunctional linkers that offer a versatile platform for bioconjugation. This document provides detailed application notes and protocols for controlling stoichiometry when using this compound linkers for conjugating payloads to proteins, primarily through amine-reactive chemistry targeting lysine (B10760008) residues.
Principle of Stoichiometry Control
The this compound linker typically possesses two amine-reactive groups, suchas N-hydroxysuccinimide (NHS) esters, which react with primary amines on proteins, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group.[2][3][4] By carefully controlling the reaction conditions, it is possible to influence the average number of linkers conjugated to each protein molecule. The key parameters to manipulate are:
-
Molar Ratio of Linker to Protein: This is the most direct factor influencing the final stoichiometry. Increasing the molar excess of the linker will generally lead to a higher degree of conjugation.[1]
-
Reaction pH: The reactivity of lysine's ε-amino group is pH-dependent. A pH range of 8.0-9.0 is generally optimal for lysine modification with NHS esters, as the amine group is sufficiently deprotonated and nucleophilic.[2][]
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to protein denaturation and aggregation, and hydrolysis of the NHS ester.[6][7][8][9] Conjugation at lower temperatures (e.g., 4°C) can sometimes improve the selectivity and yield of specific DAR species.[10]
-
Reaction Time: The duration of the conjugation reaction will affect the extent of linker incorporation.
-
Protein Concentration: Higher protein concentrations can favor conjugation over hydrolysis of the reactive linker.
Application in Antibody-Drug Conjugates (ADCs)
In ADC development, achieving a defined DAR is crucial. A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, aggregation, and faster clearance from circulation.[1][6] The hydrophilic nature of the PEG spacer in this compound linkers can help to mitigate the hydrophobicity of the payload, allowing for potentially higher DARs with maintained solubility.[][12]
Application in PROTACs
For PROTACs, the this compound linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. While the concept of a precise "ratio" is different from ADCs, controlling the synthesis to ensure a 1:1:1 stoichiometry of the three components is essential for the final PROTAC molecule's efficacy. The protocols described here are relevant for the stepwise synthesis of PROTACs, where the linker is sequentially conjugated to the two ligands.[13][14]
Experimental Protocols
Protocol 1: Controlled Lysine Conjugation of an Antibody with an this compound-NHS Ester Linker
This protocol describes a general method for conjugating a payload-activated this compound linker to an antibody to achieve a target DAR.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker activated with two NHS esters and pre-conjugated to the payload of interest
-
Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Analytical instruments for characterization (HIC-HPLC, SEC-HPLC, UV-Vis spectrophotometer, Mass Spectrometer)
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-payload-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
In separate reaction tubes, add the antibody solution.
-
Add the linker-payload stock solution to each tube to achieve a range of molar excesses (e.g., 5, 10, 15, 20-fold molar excess of linker over antibody).
-
Gently mix and incubate the reactions at room temperature for 1-2 hours or at 4°C for 4-16 hours.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker-payload and quenching agent by size exclusion chromatography using desalting columns, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration and DAR using UV-Vis spectroscopy (if the payload has a distinct absorbance).
-
Analyze the DAR distribution and average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Assess the level of aggregation by Size Exclusion Chromatography (SEC-HPLC).
-
Confirm the molecular weight of the ADC species by mass spectrometry.
-
Protocol 2: Characterization of DAR by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity of the antibody, species with different DARs can be resolved.[15][16][17][18]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, containing 20% Isopropanol
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DARs.[15]
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Protocol 3: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[19][20][21][22][23]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the main peak corresponding to the monomeric ADC and any earlier eluting peaks corresponding to aggregates.
-
Integrate the peak areas to determine the percentage of aggregate.
-
Data Presentation
Table 1: Effect of Linker-to-Antibody Molar Ratio on Average DAR
| Linker:Antibody Molar Ratio | Average DAR (by HIC) | % Aggregate (by SEC) |
| 5:1 | 2.1 | 1.5% |
| 10:1 | 3.8 | 2.3% |
| 15:1 | 5.2 | 4.1% |
| 20:1 | 6.5 | 6.8% |
Table 2: Effect of pH on Conjugation Efficiency
| Reaction pH | Average DAR (10:1 Molar Ratio) | % Aggregate (by SEC) |
| 7.0 | 2.5 | 1.8% |
| 8.0 | 3.8 | 2.3% |
| 9.0 | 4.1 | 3.5% |
Table 3: Effect of Temperature on Conjugation
| Reaction Temperature | Average DAR (10:1 Molar Ratio) | % Aggregate (by SEC) |
| 4°C (16 hours) | 3.5 | 1.9% |
| Room Temp (2 hours) | 3.8 | 2.3% |
| 37°C (1 hour) | 4.0 | 5.5% |
Visualizations
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 6. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. ymc.eu [ymc.eu]
- 18. agilent.com [agilent.com]
- 19. shimadzu.com [shimadzu.com]
- 20. agilent.com [agilent.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. agilent.com [agilent.com]
- 23. criver.com [criver.com]
Solubility Profile and Application Protocols for NH-bis-PEG2
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis-PEG2, chemically identified as 1,8-Diamino-3,6-dioxaoctane, is a hydrophilic, bifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring two primary amine groups separated by a flexible diethylene glycol spacer, imparts unique solubility characteristics that are crucial for its application in both aqueous and organic media. The polyethylene (B3416737) glycol (PEG) component enhances aqueous solubility, a vital property for biological applications, while the terminal amine groups provide reactive sites for conjugation to a variety of molecules.[1][2] This document provides a detailed overview of the solubility of this compound, alongside comprehensive protocols for its use in key applications.
Solubility Characteristics
The solubility of a crosslinker is a critical parameter that dictates its handling, reactivity, and suitability for various applications. This compound exhibits a favorable solubility profile, being highly soluble in aqueous solutions and a range of polar organic solvents. This versatility allows for its use in diverse reaction conditions.
Quantitative Solubility Data
The following table summarizes the known quantitative and qualitative solubility of this compound in common laboratory solvents.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Aqueous | 2500 mg/mL (miscible)[1][2][3] | 25 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble (Estimated > 500 mg/mL) | 25 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1][3] | 25 |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | 25 |
| Methanol | CH₃OH | Polar Protic | Soluble[1][3] | 25 |
Applications and Experimental Protocols
The bifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation and drug development applications. The terminal primary amines can be readily coupled with carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and other electrophilic groups.
General Bioconjugation via Amide Bond Formation
A common application of this compound is to link two molecules of interest (e.g., a protein and a small molecule drug) through stable amide bonds. This protocol outlines the general procedure for a two-step conjugation.
Experimental Workflow for Bioconjugation
Caption: A generalized workflow for a two-step bioconjugation using this compound.
Protocol: Amide Coupling using EDC/NHS Chemistry
This protocol describes the conjugation of a carboxyl-containing molecule to one of the primary amines of this compound.
Materials:
-
Molecule of interest with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer (pH 6.0)
-
0.1 M Phosphate (B84403) buffer (pH 7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxyl-containing molecule (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to this compound:
-
Dissolve this compound (5-10 equivalents to favor mono-conjugation) in 0.1 M phosphate buffer (pH 7.5).
-
Add the activated NHS-ester solution dropwise to the this compound solution with gentle stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting mono-conjugated product using an appropriate chromatographic technique (e.g., reverse-phase HPLC or size-exclusion chromatography) to separate it from unreacted starting materials and di-conjugated byproducts.
-
Application in PROTAC Synthesis
This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The linker connects a ligand for the protein of interest (POI) to a ligand for an E3 ubiquitin ligase.
Logical Workflow for PROTAC Development
Caption: A logical workflow for the development and evaluation of a PROTAC.
Protocol: General PROTAC Synthesis using this compound
This protocol outlines a general strategy for synthesizing a PROTAC where the POI ligand and E3 ligase ligand are coupled to the this compound linker.
Materials:
-
POI ligand with a reactive group (e.g., carboxylic acid or NHS ester)
-
E3 ligase ligand with a reactive group
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation)
-
Appropriate anhydrous solvents (e.g., DMF, DMSO)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
First Coupling Reaction:
-
Dissolve the POI ligand (1 equivalent) and coupling reagents in an anhydrous solvent.
-
Add this compound (1.2 equivalents).
-
Stir the reaction at room temperature until the formation of the POI-linker intermediate is confirmed by LC-MS.
-
Purify the intermediate by preparative HPLC.
-
-
Second Coupling Reaction:
-
Dissolve the purified POI-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in an anhydrous solvent.
-
Add the appropriate coupling reagents.
-
Stir the reaction, possibly with gentle heating, until the formation of the final PROTAC is confirmed by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product for biological evaluation.
-
Protocol for Determining Solubility (Shake-Flask Method)
To experimentally determine the solubility of this compound or its conjugates, the shake-flask method is a reliable and widely used technique.[4][5]
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method to determine solubility.
Procedure:
-
Preparation:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, DMSO) in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vial in a shaker or incubator at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]
-
-
Separation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any remaining solid particles, centrifuge the sample and/or filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Quantify the concentration of this compound in the clear filtrate using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS) is often used for non-chromophoric compounds like this compound.
-
Prepare a calibration curve with standard solutions of known concentrations to ensure accurate quantification.
-
-
Reporting:
-
The solubility is reported as the concentration of the solute in the saturated solution, typically in mg/mL or mol/L.
-
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug development and the life sciences. Its excellent solubility in both aqueous and common organic solvents facilitates its use in a wide range of bioconjugation reactions. The provided protocols offer a starting point for the application of this compound in the synthesis of antibody-drug conjugates, PROTACs, and other complex biomolecules, as well as a standardized method for determining its solubility. Proper understanding and utilization of its solubility characteristics are key to its successful implementation in innovative research and development projects.
References
Designing PROTACs with Flexible PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Flexible PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[2][3] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity results in the ubiquitination of the POI, marking it for destruction by the cell's natural protein disposal machinery, the 26S proteasome.[2]
The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and physicochemical properties.[3][4] Flexible polyethylene (B3416737) glycol (PEG) linkers, such as those derived from NH-bis-PEG2, have emerged as a valuable tool in PROTAC design. The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule, addressing common challenges in the development of these often large and complex molecules.[4] Furthermore, the flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4] The length of the PEG linker is a crucial parameter that requires optimization to achieve the desired degradation efficiency.[][6]
Data Presentation: Impact of Flexible PEG Linker Length on PROTAC Efficacy
The length of the flexible PEG linker is a key determinant of a PROTAC's degradation efficiency, which is often quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides representative data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the impact of varying PEG linker length on degradation.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | PEG3 | 55 | 85 |
| BRD4-PROTAC-2 | PEG4 | 20 | 95 |
| BRD4-PROTAC-3 | PEG5 | 15 | >98 |
| BRD4-PROTAC-4 | PEG6 | 30 | 92 |
This data is illustrative and compiled from various sources in the literature.[7] DC50 and Dmax values are cell-line dependent.
Experimental Protocols
General Solution-Phase Synthesis of a PROTAC with an this compound Linker
This protocol describes a general method for the synthesis of a PROTAC using a commercially available this compound diamine linker, a carboxylated POI ligand, and an E3 ligase ligand such as pomalidomide (B1683931). This is a two-step process involving two separate amide coupling reactions.
Materials:
-
POI-COOH (Protein of Interest ligand with a carboxylic acid handle)
-
This compound-NH2 (or other NH2-PEGn-NH2 linker)
-
Pomalidomide (or other suitable E3 ligase ligand)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane), anhydrous
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Preparative HPLC system
-
LC-MS system
Step 1: Synthesis of the POI-Linker Intermediate
-
Dissolve the POI-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound-NH2 (5.0 eq, excess to favor mono-acylation) in anhydrous DMF.
-
Slowly add the activated POI-COOH solution to the this compound-NH2 solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the mono-acylated POI-linker intermediate (POI-PEG2-NH2).
Step 2: Synthesis of the Final PROTAC
-
Dissolve the E3 ligase ligand with a suitable carboxylic acid handle (e.g., a pomalidomide derivative, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Dissolve the purified POI-PEG2-NH2 intermediate (1.1 eq) in anhydrous DMF.
-
Add the solution of the POI-linker intermediate to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by LC-MS and NMR.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cultured cells with a PROTAC and analyzing the degradation of the target protein by Western blot.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Visualizations
Signaling Pathway
Caption: PROTAC-mediated degradation of PI3K and mTOR disrupts downstream signaling.
Experimental Workflow
Caption: Iterative workflow for designing and evaluating PROTACs with flexible linkers.
Logical Relationships
Caption: Key properties of flexible PEG linkers and their impact on PROTAC performance.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in NH₂-bis-PEG₂ Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize NH₂-bis-PEG₂ conjugation reactions, specifically addressing the common issue of low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an NH₂-bis-PEG₂ conjugation reaction and what is the primary cause of low yield?
A1: The NH₂-bis-PEG₂ reagent is a homobifunctional crosslinker. Each end of the polyethylene (B3416737) glycol (PEG) spacer contains an N-hydroxysuccinimide (NHS) ester. These NHS esters react with primary amines (-NH₂) on your target molecule(s) (e.g., proteins, peptides) to form stable amide bonds.[1][]
The most common cause of low yield is the hydrolysis of the NHS ester . In aqueous solutions, the NHS ester can react with water, which cleaves the ester and renders it inactive for conjugation. This competing reaction is highly dependent on the pH of the reaction buffer.[1][3]
Q2: My conjugation yield is consistently low. What are the most critical reaction parameters I should investigate?
A2: Low yield in bifunctional PEGylation reactions often stems from suboptimal reaction conditions. The most critical parameters to investigate are:
-
pH: The reaction is a compromise between amine reactivity and NHS ester stability. Primary amines need to be deprotonated to be nucleophilic, which is favored at higher pH. However, the rate of NHS ester hydrolysis also increases significantly with pH.[1][3]
-
Buffer Composition: The type of buffer used is crucial. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, drastically reducing the yield of your desired conjugate.[1][4]
-
Molar Ratio of Reactants: The ratio of the NH₂-bis-PEG₂ reagent to your target molecule will influence the extent of conjugation and the formation of different products (e.g., intramolecular vs. intermolecular crosslinks).[1][5]
-
Reagent Quality and Handling: NHS esters are moisture-sensitive. Improper storage and handling can lead to hydrolysis before the reagent is even added to the reaction.[1][6]
Q3: I'm observing a significant amount of aggregation and precipitation in my reaction. What could be the cause and how can I fix it?
A3: Aggregation is a common issue when using bifunctional crosslinkers. It is often caused by a high degree of intermolecular crosslinking, where multiple target molecules are linked together by the PEG reagent, forming large, insoluble complexes.[7]
To mitigate aggregation:
-
Optimize the Molar Ratio: Systematically decrease the molar excess of the NH₂-bis-PEG₂ reagent to the target molecule.[7]
-
Control Protein Concentration: Higher protein concentrations can favor intermolecular crosslinking. Try reducing the concentration of your target molecule.[7]
-
Reaction Time: Shorten the incubation time to limit the extent of the crosslinking reaction.[8]
-
Solvent Conditions: While NH₂-bis-PEG₂ is generally water-soluble, some PEG-NHS esters require an organic co-solvent like DMSO or DMF. Ensure the final concentration of the organic solvent is not causing your protein to precipitate.[1][5]
Q4: How can I differentiate between intramolecular and intermolecular crosslinking, and how does this affect my yield?
A4:
-
Intramolecular crosslinking occurs when both ends of the NH₂-bis-PEG₂ molecule react with primary amines on the same target molecule. This results in a modification of the target molecule but not an increase in its oligomeric state.
-
Intermolecular crosslinking occurs when the two ends of the NH₂-bis-PEG₂ molecule react with primary amines on different target molecules, leading to the formation of dimers, trimers, and larger aggregates.
Low yield of a specific desired product (e.g., a dimer) can be due to a prevalence of intramolecular crosslinking or the formation of large, unwanted aggregates. The balance between these two outcomes is influenced by the concentration of the reactants and the length of the PEG spacer. Lower concentrations tend to favor intramolecular crosslinking.
Analytical techniques like SDS-PAGE and Size Exclusion Chromatography (SEC-HPLC) are essential for distinguishing between these species.[9][10][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yield in your NH₂-bis-PEG₂ conjugation reactions.
Problem: Low or No Conjugation Product
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction pH | 1. Measure the pH of your reaction buffer immediately before use. 2. The optimal pH is a balance, typically between 7.2 and 8.5 .[3] Start with a pH of 7.5 and perform a pH screening experiment (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimal condition for your specific system. |
| Hydrolysis of NHS Ester | 1. Reagent Handling: NHS-bis-PEG₂ is moisture-sensitive. Store it desiccated at -20°C.[1] Allow the reagent to warm to room temperature before opening to prevent condensation.[6] 2. Fresh Solutions: Prepare the NH₂-bis-PEG₂ solution immediately before use. Do not store it in aqueous solution.[5] 3. Reaction Time: While longer reaction times might seem to favor conjugation, they also increase the opportunity for hydrolysis. Optimize the reaction time (e.g., 30 minutes, 1 hour, 2 hours).[1] |
| Incompatible Buffer | 1. Ensure your reaction buffer is free of primary amines. Avoid Tris, glycine, and other amine-containing buffers. [1][4] 2. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, and Borate buffers.[1] |
| Inactive Reagent | 1. If possible, test the activity of your NH₂-bis-PEG₂ reagent. A simple method involves measuring the absorbance of the NHS leaving group at 260-280 nm before and after intentional hydrolysis with a strong base.[12] |
| Insufficient Molar Ratio | 1. Increase the molar excess of the NH₂-bis-PEG₂ reagent to the target molecule. A common starting point is a 10- to 50-fold molar excess.[1] |
Problem: High Polydispersity / Product Mixture (Intramolecular, Intermolecular, Aggregates)
| Possible Cause | Troubleshooting Steps |
| Molar Ratio Too High | 1. Systematically decrease the molar ratio of the NH₂-bis-PEG₂ reagent to your target molecule. This will reduce the extent of crosslinking and the formation of large aggregates.[7] |
| High Reactant Concentration | 1. Lower the concentration of your target molecule to favor intramolecular crosslinking or the formation of smaller oligomers.[7] |
| Reaction Time Too Long | 1. Shorten the incubation time to minimize the formation of higher-order crosslinked species.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data to guide your experimental design and troubleshooting.
Table 1: Effect of pH on NHS Ester Hydrolysis Half-life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3] |
| 8.0 | 4 | ~1 hour[13] |
| 8.6 | 4 | 10 minutes[3] |
Table 2: Recommended Starting Molar Ratios for Crosslinking
| Application | Molar Excess of NH₂-bis-PEG₂ to Protein |
| General Protein Crosslinking | 10- to 50-fold[1] |
| IgG Labeling (for reference) | 20-fold (typically results in 4-6 linkers per antibody)[6][14] |
Experimental Protocols
Protocol 1: General Procedure for Protein Crosslinking with NH₂-bis-PEG₂
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5.
-
Protein Preparation: Dissolve your protein in the conjugation buffer to a final concentration of 1-10 mg/mL.[6] If the protein solution contains any primary amine buffers, perform a buffer exchange into the conjugation buffer.
-
NH₂-bis-PEG₂ Preparation: Immediately before use, dissolve the NH₂-bis-PEG₂ reagent in an anhydrous, water-miscible solvent like DMSO to a stock concentration (e.g., 10 mM).[5]
-
Conjugation Reaction: Add the calculated volume of the NH₂-bis-PEG₂ stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). The final concentration of the organic solvent should ideally be less than 10%.[6]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove excess reagent and byproducts by size exclusion chromatography (SEC) or dialysis.[6]
Protocol 2: Analysis of Conjugation Products by SDS-PAGE
-
Sample Preparation: Mix a small aliquot of your quenched reaction mixture with an equal volume of 2x non-reducing SDS-PAGE sample buffer.
-
Gel Electrophoresis: Load the samples onto a suitable polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: Compare the lane with your reaction mixture to a lane with the unconjugated starting material. The formation of higher molecular weight bands (dimers, trimers, etc.) indicates successful intermolecular crosslinking. A shift in the monomer band to a higher apparent molecular weight can indicate intramolecular crosslinking.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. approcess.com [approcess.com]
- 10. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 11. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Solubility Issues with NH-bis-PEG2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on resolving common solubility challenges encountered when working with NH-bis-PEG2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why is solubility a concern?
A1: An this compound conjugate is a molecule where a bifunctional polyethylene (B3416737) glycol (PEG) linker, with two amine (-NH2) groups and two ethylene (B1197577) glycol units, is used to connect two other molecules. PEGylation, the process of attaching PEG chains, is generally employed to enhance the solubility, stability, and circulation time of therapeutic molecules.[1][2] However, solubility issues can still arise, particularly due to the bifunctional nature of the this compound linker, which can lead to the formation of large, insoluble aggregates if not properly controlled.[3]
Q2: What are the primary causes of poor solubility or precipitation of my this compound conjugate?
A2: The most common causes for solubility problems with this compound conjugates include:
-
Intermolecular Cross-linking: The bifunctional nature of the linker can lead to the connection of multiple protein or drug molecules, resulting in high molecular weight aggregates that precipitate out of solution.[3]
-
High Conjugate Concentration: At high concentrations, the proximity of conjugate molecules increases the likelihood of aggregation, especially if there are exposed hydrophobic regions.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability and solubility of the conjugate. Deviations from the optimal range for a specific molecule can expose hydrophobic areas and promote aggregation.
-
Properties of the Conjugated Molecule: If the molecule being conjugated to the this compound linker is inherently hydrophobic, the resulting conjugate may still have limited aqueous solubility.[4]
-
Inefficient Purification: Residual unreacted starting materials or aggregated species from the conjugation reaction can lead to apparent solubility issues.
Q3: How can I detect and quantify aggregation in my this compound conjugate sample?
A3: Several analytical techniques are effective for detecting and quantifying aggregation:
-
Size Exclusion Chromatography (SEC): This is a primary method to separate molecules based on their size. Aggregates will elute earlier than the desired monomeric conjugate.[5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can reveal the presence of high molecular weight species indicative of aggregation. The PEGylated conjugate will also show a significant increase in apparent molecular weight compared to the unmodified protein.[6]
-
Turbidity Measurement: A simple method to assess insolubility is to measure the turbidity of the solution using a spectrophotometer at a wavelength such as 600 nm. An increase in absorbance indicates precipitation or aggregation.[7]
Troubleshooting Guides
Issue 1: Precipitation Observed During or Immediately After the Conjugation Reaction
This is often due to the formation of large, insoluble aggregates through intermolecular cross-linking.
Troubleshooting Steps:
-
Optimize the Molar Ratio: Reduce the molar excess of the activated molecule (e.g., NHS-ester activated protein) relative to the this compound linker. This will decrease the probability of one linker reacting with multiple protein molecules.
-
Control Reaction Conditions:
-
Lower the Concentration: Perform the reaction at a lower concentration of reactants.
-
Reduce the Temperature: Running the reaction at 4°C instead of room temperature can slow down the reaction rate and may favor more controlled conjugation.
-
Optimize pH: Ensure the pH of the reaction buffer is optimal for the stability of your specific protein or molecule. For reactions involving NHS esters, the conjugation to amines is most efficient at a pH of 7.0-8.0.[8]
-
-
Add Stabilizing Excipients: The inclusion of certain additives in the reaction buffer can help to suppress aggregation.
Table 1: Common Stabilizing Excipients for Conjugation Reactions
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and prevent adsorption. |
Data compiled from general knowledge on protein stabilization.
Workflow for Troubleshooting Precipitation During Conjugation:
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 5. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bmmj.org [bmmj.org]
- 8. confluore.com [confluore.com]
Technical Support Center: Preventing Protein Aggregation During NH-bis-PEG2 Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments with NH-bis-PEG2.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound labeling?
Protein aggregation during this compound labeling is a multifaceted issue that can arise from several factors related to the protein itself, the labeling reagent, and the reaction conditions. Key contributors include:
-
Intermolecular Cross-linking: this compound is a bifunctional linker. If the reaction is not carefully controlled, one molecule of the linker can react with two separate protein molecules, leading to the formation of cross-linked aggregates.[1]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and aggregation.[1][2] This is a general principle for protein handling and is particularly relevant during labeling reactions.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can significantly impact protein stability.[1][2] A pH that is close to the protein's isoelectric point (pI) can minimize surface charge and reduce repulsion between molecules, leading to aggregation.[3]
-
Conformational Changes: The labeling process itself can sometimes induce conformational changes in the protein, exposing hydrophobic regions that were previously buried. These exposed patches can then interact with each other, causing the protein to aggregate.[2]
-
Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, potentially leading to protein unfolding and aggregation.[2]
-
Presence of Impurities: Small amounts of aggregated protein or other contaminants in the initial sample can act as seeds, accelerating the aggregation process.[2]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitation or cloudiness in the reaction tube.[2]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier from the column than the monomeric, correctly labeled protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size or the appearance of a population of larger particles is indicative of aggregation.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]
-
Turbidity Measurements: An increase in the turbidity of the solution, which can be measured by absorbance at a wavelength such as 340 nm or 600 nm, can indicate the formation of insoluble aggregates.
Q3: Can the ratio of this compound to protein influence aggregation?
Yes, the molar ratio of the labeling reagent to the protein is a critical parameter. A high ratio of this compound to protein can increase the likelihood of modifying multiple sites on the protein surface. This over-labeling can alter the protein's physicochemical properties and increase its propensity to aggregate.[2] It is crucial to perform a titration experiment to determine the optimal stoichiometry that achieves the desired degree of labeling without compromising protein stability.[2]
Q4: What role does temperature play in protein aggregation during labeling?
Temperature can have a significant impact on both the labeling reaction and protein stability. Higher temperatures generally increase the rate of the labeling reaction, but they can also promote protein unfolding and aggregation.[4] For proteins that are sensitive to heat, performing the labeling reaction at a lower temperature (e.g., 4°C) can help to minimize aggregation by slowing down both the reaction rate and any potential unfolding processes.[1]
Troubleshooting Guides
Issue 1: Visible Precipitate or Cloudiness Observed During or After Labeling
This is a clear sign of significant protein aggregation.[2] The following steps can be taken to troubleshoot this issue:
Troubleshooting Workflow for Protein Aggregation
Caption: A stepwise workflow for troubleshooting protein aggregation during labeling.
Recommended Actions:
| Parameter | Recommendation | Rationale |
| Protein Concentration | Decrease the protein concentration to 1-2 mg/mL or lower.[2] | Reduces the likelihood of intermolecular interactions.[1][2] |
| This compound:Protein Ratio | Perform a titration to find the lowest effective molar ratio. Start with a 1:1 to 5:1 molar ratio of PEG to protein. | Minimizes over-labeling and potential disruption of protein surface properties.[2] |
| Buffer pH | Adjust the buffer pH to be at least 1-1.5 units away from the protein's isoelectric point (pI).[3] | Increases the net charge on the protein, enhancing electrostatic repulsion between molecules. |
| Ionic Strength | Increase the salt concentration (e.g., add 150 mM NaCl).[2] | Helps to screen electrostatic interactions that can sometimes lead to aggregation. |
| Temperature | Perform the reaction at a lower temperature, such as 4°C.[1] | Slows down the reaction rate and can help to maintain protein stability. |
Issue 2: Low Yield of Monomeric Labeled Protein with High Molecular Weight Species Observed on SEC or SDS-PAGE
This indicates the formation of soluble aggregates or cross-linked species.
Chemical Principle of this compound Cross-linking
References
optimizing pH and buffer conditions for NH-bis-PEG2 reactions
Welcome to the technical support center for optimizing reactions involving bifunctional N-Hydroxysuccinimide (NHS) ester PEG reagents, such as NH-bis-PEG2. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve successful conjugation results. The efficiency of covalently modifying primary amines with NHS esters is critically dependent on maintaining optimal pH and buffer conditions.
Troubleshooting Guide
Low or no reactivity, poor yield, and lack of reproducibility are common issues encountered during PEGylation. The following guide addresses specific problems related to pH and buffer conditions.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | pH is too low: The primary amine on the target molecule is protonated (-NH3+) and thus non-nucleophilic.[1][2][3][4][5] | Increase the reaction pH to the optimal range of 7.2-8.5.[2][3][6] A pH of 8.3-8.5 is often cited as optimal.[2][3][4] |
| pH is too high: The NHS ester is rapidly hydrolyzing, reducing the amount of reagent available to react with the target amine.[1][2][6][7] | Lower the reaction pH to the optimal range of 7.2-8.5. Consider decreasing the reaction temperature to slow down hydrolysis.[6][7] | |
| Presence of primary amine-containing buffers: Buffers like Tris (TBS) or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.[6][8][9][10][11] | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffer.[6][8][12] | |
| Inconsistent Results | pH drift during the reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of a poorly buffered solution.[3][4] | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). Monitor the pH during large-scale reactions and adjust if necessary.[3][4] |
| Reagent instability: The NHS-ester reagent is moisture-sensitive and may have hydrolyzed prior to the reaction.[9][10][11] | Equilibrate the reagent to room temperature before opening to prevent condensation. Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[2][10] | |
| Formation of Aggregates | Change in protein charge: Modification of primary amines can alter the isoelectric point (pI) and solubility of the protein, leading to aggregation. | Optimize the molar excess of the PEG reagent to control the degree of labeling. Screen different pH values within the optimal range, as protein solubility can be pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an NHS-ester PEG with a primary amine?
A1: The optimal pH for NHS-ester conjugation reactions is a compromise between maximizing amine reactivity and minimizing NHS-ester hydrolysis.[1] A pH range of 7.2 to 8.5 is generally recommended.[6] Many protocols suggest an optimal pH of 8.3-8.5 for the most efficient labeling.[2][3][4]
Q2: Why is the reaction pH so critical?
A2: The pH of the reaction buffer directly influences two competing processes:
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2). At a pH below the pKa of the amine (around 10.5 for lysine), the amine is protonated (-NH3+) and not nucleophilic, leading to a slower reaction rate.[1]
-
NHS-Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive. This hydrolysis rate increases significantly with higher pH.[1][6][7]
Q3: Which buffers should I use for my this compound reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule. Recommended buffers include:
-
HEPES buffer[6]
Q4: Can I use Tris buffer to quench the reaction?
A4: Yes, buffers containing primary amines, such as Tris or glycine, are effective for quenching the reaction.[6][8] By adding an excess of a primary amine, any unreacted NHS ester is consumed, stopping the conjugation process.
Q5: How quickly does the NHS ester hydrolyze?
A5: The rate of hydrolysis is highly dependent on the pH. The half-life of an NHS ester can be several hours at pH 7 but drops to just minutes at pH 8.6.[6][7]
Quantitative Data Summary
The stability of the NHS ester and the efficiency of the conjugation reaction are highly dependent on the pH. The tables below summarize the quantitative relationship between pH, NHS-ester stability, and reaction kinetics.
Table 1: Half-life of NHS Ester at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific.[6][7]
Table 2: Recommended Buffers for NHS-Ester Reactions
| Buffer | pKa (at 25°C) | Recommended Buffering Range | Contains Primary Amines? |
| Phosphate | 7.21 | 6.2 - 8.2 | No |
| HEPES | 7.55 | 6.8 - 8.2 | No |
| Borate | 9.23 | 8.0 - 10.2 | No |
| Bicarbonate | 10.33 | 9.2 - 11.0 | No |
| Tris | 8.06 | 7.5 - 9.0 | Yes (Do not use for reaction) |
Experimental Protocols
Protocol: General Procedure for Protein PEGylation with a bis-NHS-Ester PEG Reagent
This protocol provides a general method for conjugating a bis-NHS-ester PEG reagent to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
bis-NHS-Ester PEG reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer is free of any primary amines.[6]
-
Prepare the NHS-Ester PEG Solution: Immediately before use, dissolve the bis-NHS-ester PEG reagent in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[10]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution while gently mixing.[8] The final concentration of the organic solvent should be less than 10%.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted PEG reagent and byproducts by desalting, dialysis, or size-exclusion chromatography.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: pH effect on NHS-ester reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of PEGylated Compounds
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted reagents, specifically focusing on NH-bis-PEG2, from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing unreacted this compound?
The primary challenge in purifying a PEGylated product from unreacted this compound and the starting molecule arises from the complex and heterogeneous nature of the reaction mixture.[1][2] This mixture often contains:
-
The desired PEGylated product.
-
Unreacted starting molecule (e.g., protein, peptide, or small molecule).
-
Excess unreacted this compound.
-
Potentially multi-PEGylated species or positional isomers.[1][]
Separating these components can be difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for purification.[1]
Q2: What are the most common methods for removing unreacted this compound?
The most effective methods for removing unreacted this compound are typically based on differences in molecular size, charge, or hydrophobicity. The most widely used techniques include:
-
Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their size (hydrodynamic radius).[][4] The larger PEGylated conjugate will elute before the smaller, unreacted this compound.[5]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[] The attachment of PEG chains can shield the surface charges of a molecule, altering its interaction with the IEX resin and allowing for separation from the unreacted, and often more highly charged, starting material.[][6]
-
Reverse Phase Chromatography (RPC / RP-HPLC): Separates molecules based on their hydrophobicity.[][7] This technique is particularly useful for smaller molecules and can even separate positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RPC that also separates based on hydrophobicity.[]
-
Dialysis / Ultrafiltration: These membrane-based techniques separate molecules based on size and are effective for removing small molecules like unreacted this compound from a much larger PEGylated product.[6][8]
-
Liquid-Liquid Extraction: Aqueous biphasic systems (ABS) can be developed to selectively partition the PEGylated product from the unreacted starting materials.[2]
-
Precipitation: In some cases, the desired product or the unreacted PEG can be selectively precipitated by the addition of a specific solvent, such as diethyl ether for precipitating PEG oligomers.[9]
Q3: How do I choose the best purification method for my specific application?
The optimal purification method depends on several factors, including the size and properties of your target molecule, the scale of your reaction, and the required final purity. The table below provides a comparison of the most common techniques.
Comparison of Purification Techniques
| Technique | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Molecular Size | High resolution for size differences; Effective for removing unreacted PEG.[] | Sample dilution; Limited loading capacity.[4] | Separating large PEGylated molecules from small unreacted this compound. |
| Ion Exchange Chromatography (IEX) | Molecular Charge | High binding capacity; Can separate species with small charge differences.[1] | The "charge shielding" effect of PEG can be challenging; Requires optimization of pH and salt gradient.[1] | Purifying PEGylated proteins or other charged molecules where PEGylation alters the net charge. |
| Reverse Phase Chromatography (RPC) | Hydrophobicity | High resolution; Can separate positional isomers.[][7] | Can be denaturing for proteins; Requires organic solvents. | Purification of PEGylated peptides and small molecules. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Less denaturing than RPC; Good for proteins.[] | Lower capacity and resolution compared to IEX and RPC.[] | An alternative to IEX when charge separation is not effective. |
| Dialysis / Ultrafiltration | Molecular Size | Simple and cost-effective; Good for buffer exchange.[8] | Can be slow; May not achieve high purity alone; Potential for product loss to the membrane.[6] | Initial cleanup and removal of small molecule impurities from large PEGylated products. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor separation of PEGylated product and unreacted this compound | Inappropriate method: The chosen method may not provide sufficient resolution based on the properties of your molecules. | Method Optimization: If using SEC, ensure the column has the appropriate pore size.[5] For IEX, optimize the pH and use a shallow salt gradient.[1] Consider an alternative technique (e.g., RPC if SEC fails). |
| Suboptimal chromatography conditions: Incorrect flow rate, gradient, or buffer composition. | Adjust Parameters: For SEC, a slower flow rate can improve resolution.[8] For IEX and RPC, carefully optimize the gradient slope. | |
| Low recovery of the PEGylated product | Non-specific binding: The product may be irreversibly binding to the chromatography resin. | Modify Elution Conditions: For IEX, increase the salt concentration in the elution buffer. For HIC, decrease the salt concentration. For RPC, adjust the organic solvent gradient.[5] Consider adding modifiers like arginine to the mobile phase to reduce non-specific interactions.[1] |
| Product precipitation: The product may not be soluble in the chosen buffer or at the concentration used. | Improve Solubility: Check the solubility of your PEGylated product in the mobile phase. Adjusting pH or ionic strength may be necessary.[1] Decrease the sample concentration before loading.[5] | |
| Unreacted this compound remains in the final product | Inefficient removal: The chosen method lacks the resolution to completely remove the unreacted PEG. | Multi-step Purification: Combine two orthogonal techniques. For example, use IEX followed by SEC for a highly pure product. |
| Aggregation: The unreacted PEG may be co-aggregating with the product. | Alter Buffer Conditions: Modify the pH or ionic strength of your buffers to minimize non-specific interactions.[5] | |
| Product aggregation after purification | Harsh conditions: High pressure or inappropriate buffers can cause aggregation. | Gentler Conditions: Reduce the flow rate in SEC to lower pressure. Perform purification at a lower temperature (e.g., 4°C). Screen different buffers for optimal stability.[8] |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol is suitable for separating a larger PEGylated molecule from smaller, unreacted this compound.
-
Column and Buffer Preparation:
-
Select an SEC column with a fractionation range appropriate for your PEGylated product and the unreacted PEG.
-
Prepare the mobile phase (SEC Running Buffer), ensuring it is filtered and degassed. The buffer should be optimized for the stability of your product.
-
Equilibrate the column with at least two column volumes of the SEC Running Buffer at the desired flow rate.
-
-
Sample Preparation:
-
Concentrate your reaction mixture if necessary.
-
Filter the sample through a 0.22 µm filter to remove any precipitates.
-
-
Chromatography:
-
Fraction Collection and Analysis:
-
Collect fractions as the sample elutes. The larger PEGylated product will elute earlier than the smaller, unreacted this compound.[5]
-
Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, LC-MS) to identify the fractions containing the pure product.
-
Pool the fractions containing the purified product.
-
Protocol 2: Removal of Unreacted this compound using Ion Exchange Chromatography (IEX)
This protocol is effective when the PEGylation of the target molecule results in a change in its net charge.
-
Column and Buffer Preparation:
-
Choose an anion or cation exchange column based on the pI of your target molecule and the desired buffer pH.
-
Prepare Buffer A (binding buffer, low salt) and Buffer B (elution buffer, high salt). Both should be at the same pH.
-
Equilibrate the column with Buffer A until the conductivity and pH are stable.
-
-
Sample Preparation:
-
Ensure your sample is in a low-salt buffer, ideally the same as Buffer A. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Chromatography:
-
Load the sample onto the equilibrated column.
-
Wash the column with Buffer A to remove any unbound material, including potentially the neutral this compound.
-
Elute the bound components using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes). A shallow gradient is often more effective for separating species with small charge differences.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the gradient elution.
-
Analyze the fractions to identify those containing your purified PEGylated product.
-
Pool the pure fractions and perform a buffer exchange if necessary to remove the high salt concentration.
-
Visualizations
Caption: General workflow for the purification of PEGylated molecules.
Caption: Decision tree for selecting a primary purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
side reactions of NH-bis-PEG2 and how to minimize them
Technical Support Center: NH-bis-PEG2 Linkers
Welcome to the technical support center for this compound linkers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during bioconjugation experiments.
The term "this compound" typically refers to a homobifunctional crosslinker with a central secondary amine (-NH-) flanked by two polyethylene (B3416737) glycol chains of two units each (-PEG2-). The termini of these PEG chains are functionalized with reactive groups to couple with target molecules.[1][] Common variants include those with terminal primary amines (Amino-PEG-Amine) or carboxylic acids (Bis-PEG-acid), which are then often activated as NHS esters for reaction with amines on proteins or other biomolecules.[1][3]
This guide focuses on the challenges associated with using these linkers, particularly those activated with N-hydroxysuccinimide (NHS) esters for amine-to-amine coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crosslinking efficiency is very low, or the reaction failed completely. What are the likely causes?
Low or no yield is one of the most common issues and can typically be traced to three main factors: linker inactivity due to hydrolysis, incompatible buffer components, or suboptimal reactant concentrations.[4]
Possible Cause 1: Hydrolysis of the NHS Ester NHS esters are highly susceptible to hydrolysis in aqueous solutions, where they convert to a non-reactive carboxylic acid.[5] This reaction competes directly with the desired conjugation to primary amines on your target molecule.[6][7] The rate of hydrolysis increases significantly with pH.[8]
-
Troubleshooting Steps:
-
Verify Reagent Activity: Before your experiment, you can perform a simple assay to check if your NHS-activated linker is still active. A significant increase in absorbance at 260 nm after treating the reagent with a base (e.g., 0.5 N NaOH) indicates an active NHS ester.[5]
-
Use Fresh Reagent: Always use freshly prepared or properly stored (at -20°C with desiccant) NHS-activated PEG linkers.[8] Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and minimize their exposure to moisture.[4][8]
-
Control pH: While the amine reaction is more efficient at pH 7.2-8.5, the hydrolysis rate is also faster.[7] Consider running the reaction at a slightly lower pH (e.g., 7.2-7.5) to balance reactivity and stability, although this may require a longer incubation time.[4]
-
| pH | Half-life of NHS-ester Hydrolysis |
| 7.0 | 4-5 hours at 0°C |
| 8.6 | 10 minutes at 4°C |
| (Data sourced from Thermo Fisher Scientific technical information)[7] |
Possible Cause 2: Incompatible Buffer Components Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, drastically reducing your conjugation yield.[4][8]
-
Troubleshooting Steps:
-
Use Amine-Free Buffers: Perform the conjugation in buffers like phosphate-buffered saline (PBS), HEPES, or borate.[4]
-
Perform Buffer Exchange: If your protein or molecule of interest is stored in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the reaction.[4]
-
Use Quenching Strategically: Tris or glycine can be added after the desired reaction time to intentionally quench and stop the reaction.[7][8]
-
FAQ 2: I'm observing significant aggregation and precipitation in my reaction. How can I prevent this?
Aggregation is a major side reaction when using homobifunctional crosslinkers like this compound-NHS ester.[4] High concentrations of the linker can lead to the formation of large, insoluble intermolecular crosslinked complexes.[4][9]
Troubleshooting Steps:
-
Optimize Molar Ratio: This is the most critical parameter.[10] A high molar excess of the crosslinker over the protein increases the likelihood of intermolecular crosslinking.
-
Start with a lower molar excess (e.g., 5:1 or 10:1 linker-to-protein ratio) and systematically increase it to find the optimal balance.[11]
-
-
Control Protein Concentration: The concentration of your target molecule can influence whether intramolecular (within the same molecule) or intermolecular (between different molecules) crosslinking is favored.[4] Lowering the protein concentration can sometimes reduce aggregation.
-
Slow Down the Reaction Rate: A more controlled reaction can favor the desired modification over intermolecular crosslinking.[11]
-
Incorporate Stabilizing Excipients: Adding stabilizers to the reaction buffer can help suppress protein aggregation.[11]
| Stabilizer | Recommended Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Increases protein stability via preferential exclusion. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption. |
| (Data compiled from BenchChem technical resources)[11] |
Visualizing Workflows and Problems
Diagram 1: Key Reaction Pathways
The following diagram illustrates the desired conjugation pathway versus the two primary competing side reactions: hydrolysis and intermolecular crosslinking.
Caption: Desired reaction vs. common side reactions.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low conjugation efficiency.
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: General Amine-Coupling Reaction with this compound-NHS Ester
This protocol provides a general method for crosslinking a protein using an NHS-ester activated bifunctional PEG linker. Optimization is required for each specific application.
Materials:
-
Protein: At a concentration of 1-10 mg/mL.
-
Conjugation Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5.
-
This compound-NHS Ester: Stored at -20°C with desiccant.
-
Anhydrous Solvent: DMSO or DMF.
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5.
-
Purification: Desalting columns or Size Exclusion Chromatography (SEC) system.
Procedure:
-
Prepare Protein: Ensure the protein solution is in the correct Conjugation Buffer at the desired concentration. If necessary, perform a buffer exchange.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 25-100 mM).[8] This minimizes the volume of organic solvent added to the aqueous reaction.
-
Initiate Reaction: Add the desired molar excess of the linker stock solution to the protein solution while gently vortexing. A 10 to 20-fold molar excess is a common starting point.[4]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[7][8] Longer times may be needed for reactions at lower pH.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[8] Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are consumed.
-
Purify Conjugate: Remove unreacted PEG linker, byproducts (hydrolyzed linker), and quenching reagent from the final conjugate mixture. Size exclusion chromatography (SEC) is a highly effective method for separating the larger PEGylated protein from smaller molecules and aggregates.
Protocol 2: Quality Control Assay for NHS-Ester Activity
This assay confirms if an NHS ester reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[5]
Materials:
-
NHS-ester reagent to be tested.
-
Amine-free buffer, pH 7.0 (e.g., 0.1 M phosphate buffer).
-
0.5 N Sodium Hydroxide (NaOH).
-
Spectrophotometer and quartz cuvettes.
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If solubility is low, first dissolve in a minimal volume (~50 µL) of anhydrous DMSO, then add the buffer.[5]
-
Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using a buffer-only control. Measure and record the absorbance of the reagent solution.
-
Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH. Vortex immediately for 30 seconds.[5]
-
Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[5]
-
Interpret Results:
References
- 1. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 3. Bis-PEG2-acid, 19364-66-0 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Characterization of NH-bis-PEG2 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of NH-bis-PEG2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and what are their common applications?
This compound is a homo-bifunctional crosslinker containing a central secondary amine with two polyethylene (B3416737) glycol (PEG) arms, each with a length of two ethylene (B1197577) glycol units. These linkers are often terminated with reactive groups, such as NHS esters (to react with primary amines) or carboxylic acids. They are utilized in bioconjugation to link two molecules, for instance, in the development of antibody-drug conjugates (ADCs), PROTACs, and for peptide or protein modification to improve solubility and pharmacokinetic properties.
Q2: What are the primary challenges in characterizing this compound conjugates?
The main challenges stem from the inherent heterogeneity of the conjugation reaction. This can lead to:
-
A mixture of products: This includes unreacted starting materials, mono-conjugated species, and the desired bis-conjugated product. In cases of protein conjugation, this can also include molecules with varying degrees of PEGylation at different sites.
-
Polydispersity of PEG: While short PEG linkers like PEG2 are discrete, longer PEG chains can be polydisperse, complicating molecular weight determination.
-
Structural complexity: The addition of the PEG linker can lead to conformational changes in the conjugated biomolecule and can mask certain analytical signals.
Q3: Which analytical techniques are most suitable for characterizing these conjugates?
A multi-faceted approach is typically required. The most common techniques include:
-
Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are crucial for determining the molecular weight of the conjugate and confirming the degree of PEGylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for determining the purity of the linker and quantifying the extent of conjugation.
-
Chromatography:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume and is effective for removing unreacted small molecules and detecting aggregation.[]
-
Ion-Exchange Chromatography (IEX): Separates based on charge, which can be altered by PEGylation, allowing for the separation of species with different degrees of PEGylation.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which can also be affected by the attachment of PEG chains.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation for purity assessment.
-
Troubleshooting Guides
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or complex mass spectra | Polydispersity of a larger PEGylated conjugate; mixture of different conjugated species (mono-, bis-, etc.); multiple charge states. | Utilize high-resolution mass spectrometry. Employ deconvolution software to simplify the spectrum and determine the zero-charge mass.[2] Use chromatography (e.g., LC-MS) to separate different species before MS analysis. |
| Low signal intensity for the conjugate | Poor ionization efficiency of the PEGylated molecule; sample precipitation. | Optimize ESI source parameters. Use a matrix that enhances ionization of PEGylated molecules for MALDI. Ensure sample is fully solubilized in a compatible solvent. |
| Observed mass does not match expected mass | Incomplete reaction or side reactions; salt adduction; fragmentation of the conjugate. | Verify the purity of the starting materials. Use desalting techniques (e.g., buffer exchange) before MS analysis. Optimize MS conditions to minimize in-source fragmentation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Difficulty in quantifying PEGylation | Overlapping signals from the biomolecule and the PEG linker; presence of 13C satellite peaks in 1H NMR. | Use 2D NMR techniques (e.g., HSQC) to resolve overlapping signals. Be aware of and correctly assign the 13C satellite peaks of the PEG backbone, which can otherwise lead to integration errors.[3][4] |
| Broad NMR signals | Aggregation of the conjugate; large size of the conjugate leading to slow tumbling. | Perform NMR at a higher temperature to reduce viscosity and potentially disrupt aggregates. Use a high-field NMR spectrometer for better resolution. |
| Presence of unexpected signals | Impurities in the this compound linker or the biomolecule; side reaction products. | Characterize the starting materials thoroughly before conjugation. Use purification techniques to isolate the desired conjugate before NMR analysis. |
Chromatographic Separation
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of conjugated and unconjugated species (SEC) | Inappropriate column pore size; sample volume too large. | Select a column with a pore size that provides optimal resolution for the size range of your molecules. Keep the injection volume to less than 2-5% of the column volume.[2] |
| Poor resolution in IEX | "Charge shielding" by the PEG chains; inappropriate salt gradient. | Optimize the pH of the mobile phase to maximize charge differences. Use a shallow salt gradient for elution.[2] |
| Low recovery from HIC column | Strong hydrophobic interactions between the PEGylated conjugate and the stationary phase. | Optimize the salt concentration in the mobile phase; a lower salt concentration in the elution buffer will decrease hydrophobic interactions. Consider using a less hydrophobic stationary phase. |
| Peak tailing or broadening in RP-HPLC | Secondary interactions with the column; poor solubility in the mobile phase. | Modify the mobile phase with additives (e.g., trifluoroacetic acid for proteins). Optimize the gradient elution profile. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the linker solution to the protein solution. A 10- to 50-fold molar excess of the linker is a common starting point for optimization.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted linker and byproducts using Size-Exclusion Chromatography (SEC).
Protocol 2: Characterization by ESI-MS
-
Sample Preparation: Dilute the purified conjugate to a concentration of 0.1-1 mg/mL in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
LC Separation (Optional but Recommended): Inject the sample onto an LC system (e.g., RP-HPLC) coupled to the mass spectrometer to separate different species.
-
MS Analysis: Acquire the full mass spectrum in positive ion mode.
-
Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species present in the sample.[2]
Protocol 3: Characterization by 1H NMR
-
Sample Preparation: Lyophilize the purified conjugate and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a 1D 1H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks of the PEG backbone (typically around 3.6 ppm).
-
Identify peaks corresponding to the conjugated biomolecule.
-
Integrate the signals and compare the ratio of the PEG protons to specific protons on the biomolecule to determine the degree of PEGylation.
-
Be cautious of the 13C satellite peaks flanking the main PEG signal, which can interfere with accurate integration if not properly identified.[3][4]
-
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for characterization issues.
References
strategies for improving the stability of NH-bis-PEG2 linkers
Welcome to the Technical Support Center for ADC and PROTAC Linker Technologies. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of NH-bis-PEG2 linkers and conjugates derived from them.
This section addresses specific issues you may encounter during your experiments with this compound linkers.
Question: I am observing premature payload release from my conjugate in an in vitro plasma stability assay. I used an this compound linker, which I thought was stable. What are the potential causes and solutions?
Answer:
Premature payload release from a conjugate utilizing a nominally "non-cleavable" linker like this compound can be concerning. The issue often lies not with the core ether and amine structure of the linker itself, but with the bonds formed during conjugation or the influence of neighboring chemical groups. Here are the primary areas to investigate:
-
The Nature of the Conjugation Bond: The this compound linker provides a secondary amine for conjugation. Typically, this amine is acylated to form an amide bond with a carboxylic acid on the payload. While amides are significantly more stable to hydrolysis than esters, they can still degrade under certain conditions.[1]
-
Potential Cause: The amide bond you formed might be unusually labile due to the electronic properties of the payload molecule.
-
Troubleshooting Action:
-
Review Payload Structure: Analyze the chemical structure of your payload near the conjugation site. The presence of strong electron-withdrawing groups or neighboring groups that can participate in intramolecular catalysis could accelerate amide hydrolysis.
-
Consider Alternative Conjugation: If possible, conjugate at a different point on the payload to form a more stable amide bond.
-
-
-
Instability Elsewhere in the Linker-Payload Construct: The weak point may not be the amide bond formed with the linker's central amine, but another functional group.
-
Potential Cause: Your payload itself might contain a more labile group, such as an ester, that is being hydrolyzed, leading to the release of a modified (but still detectable) payload.
-
Troubleshooting Action:
-
Thoroughly Analyze Degradants: Use LC-MS/MS to identify the exact structure of the released species.[] This will pinpoint the specific bond that is failing.
-
Introduce Steric Hindrance: If a specific bond is identified as unstable, a key strategy is to increase steric bulk around it.[][3] Redesigning the linker-payload interface to include bulky groups like an isopropyl shielding arm can dramatically increase resistance to both spontaneous and enzyme-mediated hydrolysis.[4]
-
-
-
Assay Conditions and Matrix Effects: The instability might be specific to the experimental conditions.
-
Potential Cause: While human plasma is the standard, different species' plasma contain varying levels and types of enzymes (e.g., esterases, proteases) that can cause degradation.[5] Some studies have noted discrepancies between linker stability in buffer versus plasma.[6]
-
Troubleshooting Action:
-
Run Parallel Controls: Test the conjugate's stability in simple buffer (e.g., PBS at pH 7.4) alongside plasma from different species (e.g., human, mouse, rat).[7][8] This will help determine if the instability is pH-dependent or mediated by plasma components.
-
Inhibit Enzymes: As a diagnostic tool, you can run the plasma stability assay in the presence of broad-spectrum protease or esterase inhibitors to see if degradation is reduced.
-
-
Logical Workflow for Troubleshooting Instability
The following diagram outlines a systematic approach to diagnosing and addressing conjugate instability.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance in NH-bis-PEG2 applications
Technical Support Center: NH-bis-PEG2 Applications
Welcome to the technical support center for this compound linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges during bioconjugation, with a specific focus on dealing with steric hindrance.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a non-cleavable, branched linker featuring a central primary amine (-NH2) and two short polyethylene (B3416737) glycol (PEG) arms.[1][2] It is commonly used as a linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker.[1] The PEG chains enhance solubility and provide spatial separation between the conjugated molecules.[2][3][4]
Q2: What is steric hindrance in the context of my conjugation reaction?
A2: Steric hindrance is the prevention or slowing of a chemical reaction due to the physical bulk of molecules near the reactive site.[2][5] In this compound applications, this can occur when the molecule you are trying to attach (e.g., a bulky payload or a protein) is spatially blocked from efficiently reaching the linker's central amine, or when the target site on an antibody is surrounded by other amino acid residues, preventing the linker from accessing it.[2][]
Q3: How can I identify if steric hindrance is reducing my conjugation yield?
A3: You may suspect steric hindrance if you observe significantly lower-than-expected conjugation efficiency, especially when working with large, globular proteins or bulky hydrophobic payloads. Key indicators include:
-
Incomplete consumption of starting materials, as observed by HPLC or mass spectrometry.
-
Low drug-to-antibody ratio (DAR) in ADC synthesis.
-
The reaction works well with a smaller, less hindered molecule but fails with your target molecule under the same conditions.
Q4: What are the first-line strategies to mitigate steric hindrance?
A4: Initial steps to overcome steric hindrance often involve optimizing reaction conditions. This includes adjusting the pH to improve the nucleophilicity of the target amine, increasing the reaction time or temperature to overcome the energy barrier, and using a higher molar excess of the linker to increase the probability of a successful conjugation event.[7][8][9]
Part 2: Troubleshooting Guide for Low-Yield Reactions
This guide addresses specific problems you may encounter.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conjugation yield with a bulky antibody. | Steric Hindrance: Lysine (B10760008) residues on the antibody surface may be in sterically crowded regions, preventing the this compound linker from accessing them efficiently.[] | 1. Optimize Reaction pH: Increase the pH to 8.5-9.0. This deprotonates more lysine amines, making them better nucleophiles, which can help overcome moderate steric barriers.[10][11] Be mindful that higher pH also increases the rate of hydrolysis for NHS esters if they are used for activation.[8][12][13] 2. Increase Reaction Time/Temperature: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature. A modest increase in temperature can provide the necessary energy to overcome steric repulsion.[7] 3. Use a Linker with a Longer Spacer Arm: If this compound is too short, consider a linker with a longer PEG chain (e.g., PEG4, PEG8). This can increase the distance between the reactive group and the bulky protein, reducing steric clash.[7] |
| Incomplete reaction with a sterically hindered payload. | Steric Hindrance: The payload molecule itself is too bulky, preventing the activated carboxyl group from reaching the central amine of the this compound linker.[2] | 1. Change Coupling Chemistry: Standard EDC/NHS chemistry may not be potent enough.[2] Switch to a more powerful aminium/uronium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP. These form highly reactive intermediates capable of overcoming significant steric barriers.[2] 2. Modify the Payload: If possible, convert the payload's carboxylic acid to a less sterically demanding acyl fluoride (B91410) using a reagent like TFFH. This can improve its reactivity with the hindered amine.[2] 3. Increase Temperature: Applying controlled heat, potentially with a microwave reactor, can significantly improve yields for sterically challenging couplings.[2] |
| Aggregation or precipitation observed during the conjugation reaction. | Hydrophobicity & High DAR: The payload is hydrophobic, and as more molecules are conjugated to the antibody, the entire complex becomes less soluble, leading to aggregation. This is common when trying to achieve a high drug-to-antibody ratio (DAR).[3] | 1. Use a More Hydrophilic Linker: PEG linkers are known to increase the water solubility of the final conjugate.[3][] If aggregation persists, using a longer or branched PEG linker may be necessary to further enhance the hydrophilicity and shield the hydrophobic payload.[3] 2. Optimize DAR: Aim for a lower, more controlled DAR. Attempts to force a high DAR with hydrophobic payloads often lead to aggregation and loss of antibody affinity.[3] 3. Add Organic Co-solvents: Introduce a small percentage (5-10%) of a water-miscible organic solvent like DMSO or DMF to the reaction buffer to help solubilize the hydrophobic components. |
Part 3: Key Experimental Protocols
Protocol 1: General Method for Antibody Conjugation via NHS Ester Activation
This protocol describes the conjugation of a carboxyl-containing payload to an antibody's surface lysines using this compound as a branched linker.
Materials:
-
Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.4)
-
Payload with a carboxylic acid group
-
This compound linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403), 150 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column
Procedure:
-
Payload Activation:
-
Dissolve the carboxyl-containing payload and a 1.5-fold molar excess of Sulfo-NHS in anhydrous DMSO.
-
Add a 1.5-fold molar excess of EDC to the mixture.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Linker Coupling:
-
Add a 10-fold molar excess of this compound to the activated payload solution.
-
Incubate for 2 hours at room temperature to couple the payload to the linker's central amine.
-
-
Antibody Conjugation:
-
Exchange the antibody into the Reaction Buffer (pH 8.0) using a desalting column.
-
Add the payload-linker solution to the antibody solution at a 20-fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[8]
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.[9]
-
-
Purification:
-
Purify the resulting ADC from excess reagents using an SEC column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Characterization:
-
Analyze the purified ADC using HIC-HPLC to determine the DAR and SEC-HPLC to assess for aggregation.
-
Protocol 2: pH Optimization to Mitigate Steric Hindrance
This protocol helps determine the optimal pH for conjugating a sterically hindered linker-payload complex to an antibody.
Materials:
-
Antibody and linker-payload complex from Protocol 1.
-
Reaction Buffers: Prepare 0.1 M sodium phosphate buffers at pH 7.5, 8.0, 8.5, and 9.0.
-
Standard quenching, purification, and analysis materials.
Procedure:
-
Parallel Reactions: Set up four separate, small-scale conjugation reactions.
-
Buffer Exchange: For each reaction, exchange the antibody into one of the designated pH buffers (7.5, 8.0, 8.5, 9.0).
-
Conjugation: Add an identical molar excess of the linker-payload complex to each of the four antibody solutions.
-
Incubation: Incubate all reactions under identical conditions (e.g., 2 hours at room temperature).
-
Quench and Purify: Stop and purify each reaction as described in the general protocol.
-
Analysis: Analyze the DAR for each conjugate. Create a table to compare the conjugation efficiency at each pH and identify the optimal condition.
Part 4: Data Summaries & Visualizations
Data Tables
Table 1: Effect of Reaction pH on Conjugation Efficiency of a Bulky Payload
| Reaction pH | Average Drug-to-Antibody Ratio (DAR) | % Monomer (by SEC-HPLC) |
| 7.5 | 1.8 | 98% |
| 8.0 | 2.9 | 97% |
| 8.5 | 3.7 | 96% |
| 9.0 | 3.9 | 91% |
This table illustrates that increasing pH improves the DAR, but may lead to a slight increase in aggregation at very high pH values.
Table 2: Comparison of Coupling Reagents for a Sterically Hindered Payload
| Coupling Reagent | Reaction Time (hr) | Yield of Payload-Linker Conjugate |
| EDC/NHS | 4 | 35% |
| HBTU | 2 | 78% |
| HATU | 1 | 92% |
This table demonstrates that more potent coupling reagents like HATU can dramatically improve yields and reduce reaction times when steric hindrance is a key issue.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing NH-bis-PEG2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key analytical methods for the characterization of NH-bis-PEG2 conjugates. Understanding the strengths and limitations of each technique is crucial for ensuring the quality, efficacy, and safety of biopharmaceutical products. This document outlines experimental protocols, presents comparative data, and visualizes workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound Conjugate Characterization
This compound linkers are bifunctional polyethylene (B3416737) glycol (PEG) derivatives containing two primary amine groups. They are utilized in bioconjugation to link molecules, such as proteins, peptides, or small drugs, often to create more complex structures like antibody-drug conjugates (ADCs) or to improve the pharmacokinetic properties of therapeutic agents. Comprehensive characterization is essential to determine critical quality attributes such as molecular weight, purity, degree of PEGylation, and identification of conjugation sites. This guide focuses on a range of analytical techniques to achieve a thorough characterization.
Core Analytical Techniques: A Comparative Overview
A multi-faceted analytical approach is typically required for the comprehensive characterization of this compound conjugates. The following sections detail the most pertinent techniques, comparing their capabilities and providing sample experimental protocols.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of bioconjugates, providing precise molecular weight information and insights into the heterogeneity of the sample.[1][2] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques used.
Key Characterization Capabilities:
-
Molecular Weight Determination: Accurate mass measurement of the intact conjugate and its subunits.[3][4]
-
Degree of PEGylation: Determination of the number of PEG chains attached to the biomolecule.[3]
-
Heterogeneity Analysis: Identification of different species with varying numbers of conjugated linkers.[1]
-
Sequence Confirmation and Conjugation Site Analysis: Typically performed via peptide mapping after enzymatic digestion of the protein conjugate.[1]
Comparison of MS Techniques:
| Parameter | ESI-MS | MALDI-TOF MS |
| Principle | Soft ionization of analytes from solution. | Laser-induced desorption/ionization from a solid matrix. |
| Coupling | Readily coupled with liquid chromatography (LC-MS).[1][3] | Typically an offline technique. |
| Mass Accuracy | High (<10 ppm). | Moderate (10-100 ppm). |
| Resolution | High. | Moderate to high. |
| Tolerance to Salts | Low. | High. |
| Sample Prep. | Relatively simple when coupled to LC. | Requires co-crystallization with a matrix. |
| Typical Use | Intact mass analysis, peptide mapping, determination of drug-to-antibody ratio (DAR).[1][3] | Rapid screening, analysis of complex mixtures. |
Experimental Protocol: LC-ESI-MS for Intact Mass Analysis
-
Sample Preparation:
-
Desalt the this compound conjugate sample using a suitable method like buffer exchange or a desalting column to a final buffer of 10 mM ammonium (B1175870) acetate.[1]
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in the analysis buffer.
-
-
LC Separation (Reversed-Phase):
-
Column: C4 or C8 column suitable for protein separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60-80°C.
-
-
MS Detection (ESI-QTOF):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-500°C.
-
Mass Range: 500-4000 m/z.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.
-
Workflow for LC-MS Characterization
Caption: Workflow for the characterization of this compound conjugates using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and quantification of PEG and PEGylated molecules.[5][6] It can provide detailed information about the structure of the PEG linker and the success of the conjugation reaction.
Key Characterization Capabilities:
-
Structural Confirmation: Confirmation of the PEG structure and the presence of terminal amine groups.
-
Purity Assessment: Detection of impurities or side products from the synthesis of the linker.[5]
-
Quantification of Conjugation: Determination of the degree of substitution or conjugation efficiency by comparing the integration of signals from the PEG backbone and the conjugated molecule.[7]
-
Molecular Weight Estimation: The molecular weight of the PEG can be determined by comparing the integrals of the repeating units to the end groups.[5]
Comparison with other techniques:
| Parameter | ¹H NMR | Mass Spectrometry |
| Information | Detailed structural information, quantification. | Precise molecular weight, heterogeneity. |
| Sample State | Solution. | Gas phase ions. |
| Sensitivity | Lower. | Higher. |
| Resolution | Can be limited by polymer polydispersity. | High resolution for different species. |
| Quantitative? | Yes, with internal standard. | Semi-quantitative (relative abundance). |
Experimental Protocol: ¹H NMR for Linker Characterization
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound linker or conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., trimethylsilyl (B98337) propanoic acid - TMSP) for quantitative analysis.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D ¹H NMR.
-
Temperature: 25°C.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic signals of the PEG backbone (typically a broad singlet around 3.6 ppm) and the signals corresponding to the terminal groups or the conjugated molecule.
-
Calculate the degree of conjugation or purity based on the integral ratios.
-
Logical Flow for NMR Analysis
Caption: Logical workflow for the analysis of this compound conjugates by ¹H NMR.
Chromatography
Various chromatographic techniques are employed to separate and purify this compound conjugates and to analyze their purity and heterogeneity.
Key Chromatographic Techniques:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is useful for separating the larger conjugate from smaller unreacted molecules and for detecting aggregation.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. It can be used to assess the purity of the conjugate and to separate species with different degrees of PEGylation.[9]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under non-denaturing conditions. It is particularly useful for analyzing the drug-to-antibody ratio (DAR) of ADCs.
Comparison of Chromatographic Methods:
| Technique | Principle of Separation | Primary Application |
| SEC | Hydrodynamic Volume | Aggregate/fragment analysis, purification. |
| RP-HPLC | Hydrophobicity | Purity assessment, separation of isoforms. |
| IEX | Net Charge | Separation of charge variants. |
| HIC | Hydrophobicity (non-denaturing) | DAR analysis of ADCs. |
Experimental Protocol: SEC for Aggregate and Purity Analysis
-
Sample Preparation:
-
Prepare the this compound conjugate sample in the mobile phase buffer to a concentration of 0.5-2 mg/mL.
-
Filter the sample through a 0.22 µm filter.
-
-
SEC-HPLC System:
-
Column: A suitable SEC column for the expected molecular weight range of the conjugate.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable physiological buffer.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for proteins) and/or a refractive index (RI) detector.
-
-
Data Analysis:
-
Analyze the chromatogram for the main conjugate peak, as well as any high molecular weight species (aggregates) or low molecular weight species (impurities, unconjugated molecules).
-
Calculate the percentage of the main peak, aggregates, and fragments.
-
Experimental Workflow for Chromatographic Separation
Caption: Selection of chromatographic techniques for different analytical goals.
Spectroscopic and Other Techniques
UV-Vis Spectroscopy: A straightforward method for determining the concentration of a protein component in the conjugate by measuring absorbance at 280 nm.[10] If the conjugated molecule has a unique absorbance, the degree of conjugation can sometimes be estimated.
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the chemical bonds present in the conjugate. The characteristic C-O-C stretching of the PEG backbone (around 1100 cm⁻¹) can confirm the presence of PEG.[11][12] Changes in amide bands can indicate successful conjugation.
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the conjugate in solution and can be used to assess the size distribution and detect the presence of aggregates.[13][14]
Comparison of Other Techniques:
| Technique | Information Provided | Sample Requirements | Throughput |
| UV-Vis | Concentration, degree of labeling (sometimes). | Optically clear solution. | High. |
| FTIR | Presence of functional groups, confirmation of conjugation. | Solid or concentrated liquid. | Medium. |
| DLS | Hydrodynamic size, size distribution, aggregation. | Optically clear solution, filtered. | High. |
Summary and Recommendations
The comprehensive characterization of this compound conjugates necessitates the use of a combination of orthogonal analytical methods.
-
For initial confirmation of successful conjugation and determination of molecular weight and heterogeneity, LC-MS is indispensable.
-
¹H NMR is highly recommended for the detailed structural characterization of the PEG linker itself and for quantitative assessment of conjugation efficiency.
-
Chromatographic methods , particularly SEC , are crucial for routine quality control to assess purity and detect aggregates.
-
UV-Vis, FTIR, and DLS serve as valuable complementary techniques for concentration determination, structural confirmation, and size analysis, respectively.
By employing a suite of these analytical techniques, researchers and drug developers can gain a thorough understanding of their this compound conjugates, ensuring product quality and facilitating regulatory approval.
References
- 1. enovatia.com [enovatia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. sciex.com [sciex.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Navigating the Maze of Modified Proteins: A Comparative Guide to Mass Spectrometry Analysis of NH-bis-PEG2 Conjugates
For researchers, scientists, and drug development professionals venturing into the intricate world of protein modification, the analysis of these complex molecules presents a significant challenge. The introduction of synthetic linkers, such as the bifunctional NH-bis-PEG2, adds another layer of complexity to their characterization. This guide provides a comprehensive comparison of mass spectrometry-based approaches for analyzing this compound modified proteins, offering insights into alternative methods and presenting supporting experimental data to inform your analytical strategy.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, including improved stability, solubility, and pharmacokinetic profiles.[1][2] Bifunctional PEG linkers, like this compound, further expand the utility of PEGylation by enabling the cross-linking of proteins or the development of novel constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Accurate and detailed characterization of these modified proteins is paramount for ensuring their quality, efficacy, and safety.[3]
Mass spectrometry (MS) has emerged as the cornerstone technology for the in-depth analysis of PEGylated and cross-linked proteins.[4][5] This guide will delve into the two most prominent MS techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization coupled with Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS), for the analysis of this compound modified proteins. We will also explore non-mass spectrometric alternatives and provide detailed experimental protocols to aid in your research endeavors.
Unraveling the Complexity: A Head-to-Head Comparison of MS Techniques
The choice between MALDI-TOF and ESI-LC-MS/MS for analyzing this compound modified proteins depends on the specific analytical question at hand. While MALDI-TOF offers rapid analysis of intact modified proteins, ESI-LC-MS/MS excels in identifying the precise location of the modification and providing quantitative information.
| Feature | MALDI-TOF MS | ESI-LC-MS/MS |
| Primary Application | Rapid determination of molecular weight of intact modified proteins and degree of PEGylation.[4][6] | Identification of modification sites, quantitative analysis of modified peptides, and characterization of cross-links.[6][7] |
| Sample Throughput | High; rapid analysis of multiple samples.[6] | Lower; requires chromatographic separation.[6] |
| Resolution & Mass Accuracy | Generally lower than ESI-based methods, but sufficient for determining mass shifts from PEGylation.[8] | High resolution and mass accuracy, enabling confident identification of modified peptides.[8] |
| Fragmentation | Limited fragmentation, primarily providing molecular weight information of the intact molecule.[4] | Extensive fragmentation (MS/MS) capabilities for sequencing peptides and pinpointing modification sites.[9] |
| Sensitivity | Generally in the picomole to femtomole range. | High sensitivity, often in the femtomole to attomole range.[9] |
| Tolerance to Mixtures | Can be challenging for complex mixtures due to ion suppression effects.[7] | Excellent for complex mixtures due to prior separation by liquid chromatography.[7] |
| Quantitative Capability | Primarily qualitative or semi-quantitative. | Robust quantitative capabilities using techniques like stable isotope labeling.[10] |
Beyond Mass Spectrometry: Alternative Analytical Approaches
While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides a more complete picture. Several non-mass spectrometric techniques can offer valuable complementary information for the characterization of this compound modified proteins.
| Technique | Principle | Information Provided | Advantages | Limitations |
| SDS-PAGE | Separation of proteins based on molecular weight under denaturing conditions. | Estimation of molecular weight shift upon modification, assessment of purity. | Simple, widely available, and provides a quick visual assessment of the modification reaction. | Low resolution, provides only an apparent molecular weight, and does not identify modification sites. |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic radius. | Determination of aggregation state, purity, and estimation of molecular size changes. | Non-denaturing, provides information on the native state of the protein. | Does not provide precise molecular weight or identify modification sites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Can provide insights into the structural changes induced by PEGylation and confirm the attachment site.[2] | Provides high-resolution structural information in solution. | Requires high sample concentrations and can be complex to interpret for large proteins. |
Experimental Corner: Protocols for Success
Detailed and optimized experimental protocols are crucial for obtaining high-quality and reproducible data. Below are generalized protocols for the analysis of this compound modified proteins using MALDI-TOF MS and LC-MS/MS.
Protocol 1: Intact Mass Analysis by MALDI-TOF MS
Objective: To determine the molecular weight of the this compound modified protein and assess the degree of modification.
Materials:
-
This compound modified protein sample
-
Sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Desalt the protein sample using a suitable method (e.g., zip-tip, dialysis) to remove interfering salts and buffers.
-
Prepare a stock solution of the protein in a volatile buffer (e.g., 0.1% TFA in water).
-
-
Matrix Preparation:
-
Prepare a saturated solution of the chosen matrix (e.g., sinapinic acid for larger proteins) in a solvent mixture such as 50% ACN / 0.1% TFA.
-
-
Sample Spotting:
-
Mix the protein sample and matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Data Acquisition:
-
Acquire mass spectra in linear positive ion mode using a MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a standard protein mixture of known molecular weights.
-
-
Data Analysis:
-
Analyze the resulting spectrum to determine the molecular weights of the unmodified and modified protein species. The mass difference will correspond to the mass of the this compound linker and any attached molecules.
-
Protocol 2: Identification of Modification Sites by LC-MS/MS
Objective: To identify the specific amino acid residues modified with the this compound linker.
Materials:
-
This compound modified protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Digestion (Bottom-up Proteomics):
-
Denature the protein sample in a suitable buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.[11]
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptide mixture onto a reverse-phase HPLC column.
-
Separate the peptides using a gradient of increasing ACN concentration.
-
Analyze the eluting peptides using an ESI-tandem mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode to automatically select precursor ions for fragmentation.[12]
-
-
Data Analysis:
-
Use a specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.
-
Specify the mass of the this compound linker as a variable modification on potential target amino acids (e.g., lysine, N-terminus).
-
Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams created using the DOT language provide a visual representation of the experimental workflows.
Caption: Workflow for intact mass analysis of this compound modified proteins using MALDI-TOF MS.
Caption: Workflow for identifying modification sites in this compound modified proteins using LC-MS/MS.
Conclusion
The comprehensive characterization of this compound modified proteins is a multifaceted challenge that necessitates a thoughtful and strategic analytical approach. Mass spectrometry, particularly ESI-LC-MS/MS, stands out as the most powerful technique for obtaining detailed information on the sites and extent of modification. However, MALDI-TOF MS offers a rapid and valuable tool for initial assessment of the modification reaction. Complementing these mass spectrometric methods with non-MS techniques such as SDS-PAGE and SEC can provide a more holistic understanding of the modified protein. By carefully selecting the appropriate analytical tools and optimizing experimental protocols, researchers can confidently navigate the complexities of modified protein analysis, paving the way for the successful development of novel protein therapeutics and research tools.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. prottech.com [prottech.com]
- 7. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 8. sciex.com [sciex.com]
- 9. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massive.ucsd.edu [massive.ucsd.edu]
A Comparative Guide to HPLC Methods for Purity Assessment of NH-bis-PEG2 Compounds
For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene (B3416737) glycol (PEG) derivatives like NH-bis-PEG2 compounds is paramount for the efficacy and safety of therapeutic products. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for characterizing these molecules and identifying potential impurities. This guide provides an objective comparison of prevalent HPLC methods for the purity assessment of this compound compounds, supported by established analytical principles and experimental data.
A primary analytical challenge when analyzing this compound and similar PEGylated compounds is their lack of a strong UV chromophore. This characteristic renders standard UV detection methods less effective without derivatization. Consequently, alternative detection methods are crucial for accurate analysis. Furthermore, the polymeric nature of PEGs can result in a distribution of oligomers, necessitating high-resolution separation techniques for comprehensive characterization.
Comparison of HPLC Methods
The selection of an appropriate HPLC method hinges on the specific impurities of interest and the desired level of resolution. Three primary HPLC modes are commonly employed for the analysis of PEGylated compounds: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC). A comparison of these methods is summarized below.
| Method | Principle of Separation | Primary Applications for this compound | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | Resolving individual oligomers, separating polar and non-polar impurities. | High resolution of oligomers, compatible with gradient elution for complex mixtures. | Requires non-UV detectors like ELSD or CAD for PEG compounds. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Analyzing polydispersity, detecting aggregates and high molecular weight impurities. | Mild separation conditions, preserves sample integrity. | Lower resolution for small molecules and oligomers compared to RP-HPLC. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Separation of highly polar compounds, useful for impurities that are too polar for RP-HPLC. | Enhanced retention of very polar analytes. | Can have longer equilibration times, sensitive to mobile phase composition. |
Comparison of Detection Methods
Given the absence of a significant UV chromophore in this compound compounds, Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are highly suitable detection methods. Mass Spectrometry (MS) offers an even more powerful alternative, providing mass information for peak identification.
| Detector | Principle of Operation | Advantages for this compound Analysis | Disadvantages |
| Evaporative Light Scattering Detector (ELSD) | Nebulization of the mobile phase, evaporation of the solvent, and detection of light scattered by the non-volatile analyte particles. | A universal detector for non-volatile analytes, compatible with gradient elution.[1] | Response can be non-linear and dependent on analyte properties. |
| Charged Aerosol Detector (CAD) | Similar to ELSD but charges the analyte particles, and the charge is measured by an electrometer. | Generally provides a more uniform response regardless of the analyte's chemical structure compared to ELSD, also compatible with gradient elution.[1][2][3][4] | Requires a volatile mobile phase. |
| Mass Spectrometry (MS) | Ionization of the analyte and separation of ions based on their mass-to-charge ratio. | Provides molecular weight information, enabling definitive identification of impurities and degradation products.[5][6][7][8] | Higher cost and complexity compared to ELSD and CAD. |
Experimental Protocols
This section provides a detailed methodology for a robust RP-HPLC method for the purity assessment of this compound compounds using CAD or ELSD.
Sample Preparation
-
Dissolve the this compound compound sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
HPLC System and Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[9]
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized for better separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.[9]
-
Injection Volume: 10-20 µL.
Detector Settings
-
For CAD:
-
Evaporation Temperature: 35 °C.
-
Follow the manufacturer's recommendations for other settings.
-
-
For ELSD:
-
Nebulizer Temperature: 30-50 °C.
-
Evaporator Temperature: 50-70 °C.
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
Data Analysis
-
Identify the main peak corresponding to the this compound compound.
-
Integrate all impurity peaks and calculate the area percentage to determine the purity of the sample.
Data Presentation
The following tables summarize hypothetical quantitative data from the analysis of three different batches of an this compound compound using the described RP-HPLC method with CAD detection.
Table 1: Purity Assessment of this compound Batches
| Batch Number | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) |
| Batch A | 15.2 | 99.5 | 0.5 |
| Batch B | 15.3 | 98.9 | 1.1 |
| Batch C | 15.2 | 99.8 | 0.2 |
Table 2: Impurity Profile of this compound Batches
| Batch Number | Impurity 1 (RT 12.5 min) Area (%) | Impurity 2 (RT 14.1 min) Area (%) | Impurity 3 (RT 16.8 min) Area (%) |
| Batch A | 0.2 | 0.1 | 0.2 |
| Batch B | 0.5 | 0.3 | 0.3 |
| Batch C | 0.1 | 0.05 | 0.05 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for HPLC purity assessment.
Caption: HPLC method selection logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. enovatia.com [enovatia.com]
- 6. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Branched NH-bis-PEG2 vs. Linear PEG Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its chemical properties significantly influence the ADC's stability, pharmacokinetics, and overall therapeutic efficacy. This guide provides an objective comparison of two prominent polyethylene (B3416737) glycol (PEG)-based linker architectures: the branched NH-bis-PEG2 linker and the traditional linear PEG linker, supported by experimental data and detailed methodologies.
Executive Summary
Both linear and branched PEG linkers play a crucial role in improving the physicochemical properties of ADCs, primarily by increasing hydrophilicity and providing a spacer between the antibody and the payload.[1] However, their distinct architectures lead to different performance characteristics.
-
Branched this compound linkers offer the potential for a higher drug-to-antibody ratio (DAR) without inducing aggregation, a significant advantage when working with hydrophobic payloads.[2] Their three-dimensional structure can also provide a superior shielding effect, potentially reducing immunogenicity and protecting the ADC from enzymatic degradation.[2]
-
Linear PEG linkers are structurally simpler, which can translate to more straightforward synthesis and potentially less steric hindrance.[3] The length of the linear PEG chain can be readily adjusted to optimize the ADC's pharmacokinetic profile.[4]
The optimal choice between a branched and a linear PEG linker is context-dependent and should be guided by the specific properties of the antibody, the payload, and the desired therapeutic outcome.
Data Presentation: A Quantitative Comparison
While direct head-to-head studies exclusively comparing this compound and a specific linear PEG linker are not extensively available in a single publication, the following tables summarize expected performance characteristics based on published data for structurally similar branched and linear PEG linkers in ADCs.
| Feature | Branched this compound Linker | Linear PEG Linker | Key Advantage of Branched Linker |
| Drug-to-Antibody Ratio (DAR) | Potentially higher (e.g., up to 8 or more) with controlled conjugation.[5] | Typically lower (e.g., 2-4) for homogenous ADCs. | Higher payload delivery per antibody. |
| Hydrophilicity | High, contributes to improved solubility and reduced aggregation.[2][6] | High, dependent on PEG chain length.[6] | Potentially superior shielding of hydrophobic payloads.[2] |
| In Vitro Plasma Stability | Generally high due to the stable amide bonds. | High, dependent on the specific linkage chemistry. | The branched structure may offer enhanced steric protection against enzymatic degradation. |
| In Vivo Pharmacokinetics | Can lead to longer circulation half-life and reduced clearance.[7] | Half-life is influenced by the overall size and PEG length.[7] | Favorable PK profile due to increased hydrodynamic volume.[7] |
| Cytotoxicity (IC50) | Potency is influenced by DAR and payload release efficiency. | Potency is dependent on payload and linker cleavage. | Higher DAR can lead to increased potency, but steric hindrance might affect payload release.[5] |
| Synthesis Complexity | More complex multi-step synthesis.[8] | Generally more straightforward synthesis. | - |
Table 1: Comparative Performance of Branched vs. Linear PEG Linkers in ADCs. This table provides a qualitative and quantitative comparison of key performance indicators for ADCs constructed with branched this compound and linear PEG linkers. The data is compiled from multiple sources to provide a comprehensive overview.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC candidates. Below are protocols for key experiments cited in the comparison of branched and linear PEG linkers.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methodology: UV/Vis Spectroscopy [9]
-
Principle: This method relies on the distinct UV/Vis absorbance maxima of the antibody and the payload.
-
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths: typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the specific payload.
-
Measure the absorbance of the unconjugated antibody and the free payload at the same wavelengths to determine their respective extinction coefficients.
-
Calculate the concentration of the antibody and the payload in the ADC sample using the Beer-Lambert law and a set of simultaneous equations to correct for the absorbance contribution of each component at both wavelengths.
-
The DAR is calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.
-
Methodology: Hydrophobic Interaction Chromatography (HIC) [9]
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linker moieties to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.
-
Procedure:
-
Equilibrate a HIC column with a high-salt mobile phase to promote hydrophobic interactions.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient. Species with higher DARs will be more hydrophobic and will elute later.
-
The average DAR is calculated from the peak areas of the different DAR species, weighted by their respective number of conjugated drugs.
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[10]
Methodology: LC-MS/MS [11]
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) to separate the free payload from the intact ADC.
-
Quantification of Free Payload: Analyze the supernatant containing the free payload by LC-MS/MS. A standard curve of the payload is used for quantification.
-
Quantification of Intact ADC: The protein pellet can be further processed to quantify the intact ADC. This can involve immuno-affinity capture of the ADC followed by LC-MS analysis to determine the change in average DAR over time.[12]
-
Data Analysis: Plot the concentration of the free payload and the average DAR of the intact ADC over time to determine the rate of drug deconjugation.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology: MTT Assay [13]
-
Cell Seeding: Seed a 96-well plate with a cancer cell line that expresses the target antigen at an appropriate density.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies. Include wells with untreated cells as a negative control and wells with only media as a blank.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mandatory Visualization
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Performance Evaluation
Caption: Experimental workflow for comparing the performance of ADCs with different linkers.
Conclusion
The choice between a branched this compound and a linear PEG linker is a critical decision in the design of an effective ADC. Branched linkers offer the potential for higher drug loading and improved pharmacokinetic properties, which can be particularly advantageous for hydrophobic payloads.[2][] However, the increased complexity of branched linkers may introduce challenges in synthesis and could potentially lead to steric hindrance that affects payload release.[3] Linear PEG linkers, while simpler in structure, provide a versatile platform where the linker length can be fine-tuned to optimize the ADC's performance.[4]
Ultimately, the selection process should involve a comprehensive evaluation of ADCs constructed with both linker types, following rigorous experimental protocols as outlined in this guide. By systematically assessing key parameters such as DAR, stability, and cytotoxicity, researchers can make an informed decision to select the optimal linker architecture that maximizes the therapeutic window of their ADC candidate.
References
- 1. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision point in the design of an effective and safe Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to inform rational PROTAC design.
PROTACs have emerged as a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3] The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully weighed based on the specific target and desired therapeutic outcome.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Action | Designed to be cleaved under specific physiological conditions (e.g., pH, enzymes, redox potential) to release the active PROTAC.[4] | Form a stable covalent bond between the two ligands; the entire PROTAC molecule is active. |
| Activation | Spatially and temporally controlled activation, potentially minimizing off-target effects. | Constitutively active. |
| Advantages | - Targeted drug release - Potential for reduced systemic toxicity - Overcoming permeability issues by using prodrug strategies.[5] | - Higher stability in circulation - Simpler design and synthesis - Predictable pharmacokinetics.[5] |
| Disadvantages | - Potential for premature cleavage - More complex synthesis - Possible generation of linker-related byproducts.[5] | - Potential for on-target, off-tissue toxicity - "Hook effect" at high concentrations - Generally larger molecular weight. |
Signaling and Experimental Workflows
To understand and evaluate the performance of PROTACs with different linker strategies, it is crucial to visualize their mechanism of action and the experimental workflows used for their characterization.
PROTAC Mechanism of Action
Caption: General mechanism of action for cleavable and non-cleavable PROTACs leading to protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of newly synthesized PROTACs.
Performance Comparison: A Case Study on BRD4 Degraders
Direct head-to-head comparisons of cleavable and non-cleavable PROTACs targeting the same protein are emerging. A study on folate receptor-targeted PROTACs for BRD4 provides valuable insights. In this research, a cleavable folate-ARV-771 PROTAC, which releases the active BRD4 degrader ARV-771 upon esterase cleavage, was compared to a non-cleavable amide-linked control (folate-ARV-771N).[6]
| PROTAC | Linker Type | Target Cells | DC50 (BRD4) | Dmax (BRD4) | Cell Viability IC50 | Reference |
| ARV-771 | Non-Cleavable (PEG-based) | HeLa (FOLR1+) | ~1 nM | >90% | 210 nM (3T3 cells) | [6] |
| folate-ARV-771 | Cleavable (ester bond) | HeLa (FOLR1+) | Comparable to ARV-771 | Comparable to ARV-771 | 1.4 µM (3T3 cells) | [6] |
| folate-ARV-771N | Non-Cleavable (amide bond control) | HeLa (FOLR1+) | No degradation | No degradation | >10 µM (3T3 cells) | [6] |
These findings demonstrate that the cleavable PROTAC retained the potent degradation activity of the parent non-cleavable PROTAC in target cells while exhibiting significantly lower cytotoxicity in normal cells, highlighting the potential of cleavable linkers to improve the therapeutic index.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells following PROTAC treatment.[7]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells
This assay allows for the real-time detection and characterization of ternary complex formation in a cellular environment.[9]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with 460 nm and >600 nm filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the in vivo efficacy of PROTACs in a mouse xenograft model.[10]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line of interest
-
Matrigel
-
PROTAC formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.[10]
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the PROTAC or vehicle control according to the desired schedule and route (e.g., intraperitoneal injection).[11]
-
Efficacy and Tolerability Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.[10]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor samples can be used for Western blot analysis to confirm target protein degradation or for immunohistochemistry.[10]
Conclusion: Selecting the Optimal Linker
The decision between a cleavable and non-cleavable linker is not a one-size-fits-all scenario and depends on a multitude of factors, including the target protein, the desired therapeutic window, and the intended clinical application. Non-cleavable linkers offer simplicity and stability, making them a robust choice for many applications. Cleavable linkers, on the other hand, provide an additional layer of control, enabling targeted drug release and potentially improving the safety profile of a PROTAC. As the field of targeted protein degradation continues to evolve, so too will the sophistication of linker design, paving the way for more effective and safer therapeutics. A thorough preclinical evaluation, employing robust experimental methodologies, is paramount to making an informed decision and advancing the most promising PROTAC candidate towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [france.promega.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Biological Activity Assays for NH-bis-PEG2 Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
The NH-bis-PEG2 linker, a short, hydrophilic spacer, is a critical component in the design of sophisticated bioconjugates, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its incorporation influences the solubility, stability, and overall biological activity of the resulting molecule. This guide provides a comparative overview of key biological activity assays for molecules conjugated with the this compound linker, offering supporting experimental data and detailed protocols to aid in the rational design and evaluation of these promising therapeutics.
I. Assays for Antibody-Drug Conjugates (ADCs)
ADCs are designed to deliver potent cytotoxic payloads to antigen-expressing tumor cells. The this compound linker in an ADC context can enhance hydrophilicity, potentially leading to improved pharmacokinetics and reduced aggregation. Key assays for evaluating ADCs focus on their cytotoxicity, stability, and in vivo efficacy.
In Vitro Cytotoxicity Assays
The primary function of an ADC is to kill target cancer cells. In vitro cytotoxicity assays are fundamental to assessing the potency of an ADC.
Comparison of Cytotoxicity with Varying PEG Linker Lengths
While direct head-to-head studies exhaustively comparing a wide range of PEG linker lengths for a single ADC are not always available, the general trend observed is that shorter PEG linkers, like PEG2, often result in higher in vitro potency (lower IC50 values) compared to longer PEG chains. This is potentially due to more efficient cellular uptake or payload release. However, longer PEG chains can improve in vivo pharmacokinetics.
| Linker Type | Antibody-Payload | Target Cell Line | IC50 (nM) | Reference |
| Mc-PEG2-Val-Cit-PABC-MMAE | Integrin αvβ6 Binding Peptide | DX3puroβ6 (+) | ~10-100 | [1] |
| No PEG linker | ZHER2-SMCC-MMAE | NCI-N87 | ~10 | [2] |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~65 | [2] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~225 | [2] |
Experimental Protocol: MTT Assay for ADC Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Replace the cell culture medium with fresh medium containing the different concentrations of the ADC or control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Plasma Stability Assays
The stability of the linker is crucial to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity.
Experimental Protocol: LC-MS based Plasma Stability Assay
This method quantifies the amount of intact ADC and released payload over time in a plasma matrix.
-
Incubation: Incubate the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, process the plasma samples to separate the ADC from other plasma proteins. This can be achieved through methods like affinity capture using protein A/G beads.
-
LC-MS Analysis: Analyze the captured ADC and the plasma supernatant by liquid chromatography-mass spectrometry (LC-MS).
-
Intact ADC Analysis: Determine the drug-to-antibody ratio (DAR) of the captured ADC over time. A decrease in DAR indicates payload deconjugation.
-
Free Payload Analysis: Quantify the concentration of the released payload in the supernatant.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile of the ADC.
II. Assays for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The this compound linker in a PROTAC connects a target-binding ligand to an E3 ligase-recruiting ligand. The linker's length and composition are critical for the formation of a productive ternary complex and subsequent protein degradation.
Protein Degradation Assays
The primary measure of a PROTAC's activity is its ability to induce the degradation of the target protein.
Comparison of Degradation Efficiency with Varying PEG Linker Lengths
Studies have shown that the length of the PEG linker significantly impacts the degradation efficiency of PROTACs. An optimal linker length is required to facilitate the formation of a stable ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the target protein and E3 ligase into proximity.
| PROTAC | Target | E3 Ligase Ligand | Linker | DC50 | Dmax (%) | Reference |
| 21b | sEH | Pomalidomide | PEG2 | ~100-300 nM | ~75 | [3] |
| 22b | sEH | Pomalidomide | PEG2 | ~100-300 nM | ~80 | [3] |
| PROTAC 1 | BRD4 | Pomalidomide | PEG (optimized) | - | - | |
| PROTAC with 12-atom linker | ERα | VHL | Alkyl/Ether | ~5 µM | ~75 | |
| PROTAC with 16-atom linker | ERα | VHL | Alkyl/Ether | ~1 µM | ~95 |
Experimental Protocol: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels.
-
Cell Treatment: Seed cells in a multi-well plate and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Ternary Complex Formation Assays
The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation.
Experimental Protocol: Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled ligand to a protein.
-
Reagents:
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the E3 ligase or target protein).
-
Purified recombinant target protein and E3 ligase complex.
-
PROTAC of interest.
-
-
Assay Setup: In a microplate, combine the fluorescent tracer, one of the proteins (e.g., E3 ligase), and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of the samples using a plate reader equipped with polarization filters. The binding of the small fluorescent tracer to a larger protein or complex results in a slower rotation and thus an increase in polarization.
-
Data Analysis: By titrating the second protein into the PROTAC-protein complex, the formation of the ternary complex can be monitored by a further increase in fluorescence polarization. The data can be used to determine the binding affinities and cooperativity of ternary complex formation.
Ubiquitination Assays
These assays directly measure the ubiquitination of the target protein, a key step in the PROTAC-mediated degradation pathway.
Experimental Protocol: In Vitro Ubiquitination Assay
This cell-free assay reconstitutes the ubiquitination cascade.
-
Reaction Mixture: In a reaction tube, combine the following components:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase
-
Ubiquitin
-
Target protein
-
PROTAC or vehicle control
-
ATP
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for ubiquitination to occur.
-
Western Blot Analysis: Stop the reaction and analyze the samples by western blotting using an antibody against the target protein or an antibody against ubiquitin. An increase in high molecular weight bands or a "smear" for the target protein in the presence of the PROTAC indicates polyubiquitination.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action of this compound conjugated molecules is crucial for a comprehensive understanding.
ADC: HER2 Signaling Pathway and Mechanism of Action
Many ADCs target the HER2 receptor, which is overexpressed in various cancers. Upon binding to HER2, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.
Caption: Mechanism of action for a typical HER2-targeting ADC.
PROTAC: Ubiquitin-Proteasome System and Mechanism of Action
PROTACs co-opt the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC-mediated degradation via the ubiquitin-proteasome system.
Experimental Workflow: PROTAC-Induced Protein Degradation Analysis
A typical workflow for assessing the degradation of a target protein by a PROTAC involves cell treatment, protein analysis, and data interpretation.
Caption: Workflow for analyzing PROTAC-induced protein degradation.
IV. Conclusion
The biological evaluation of this compound conjugated molecules requires a multi-faceted approach employing a suite of in vitro and cellular assays. For ADCs, assessing cytotoxicity and stability is paramount. For PROTACs, quantifying protein degradation and confirming the mechanism of action through ternary complex formation and ubiquitination assays are essential. The length of the PEG linker, even a short one like PEG2, can significantly influence the biological activity of these conjugates. The protocols and comparative data presented in this guide provide a framework for the systematic evaluation of this compound and other linker technologies, ultimately aiding in the development of more effective and safer targeted therapeutics.
References
The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates. Polyethylene glycol (PEG) linkers are widely utilized to improve the stability, solubility, and pharmacokinetic properties of therapeutic molecules such as antibody-drug conjugates (ADCs). The length of the PEG chain is a crucial parameter that can be modulated to optimize the performance of a bioconjugate. This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific bioconjugation applications.
The addition of PEG chains, a process known as PEGylation, can enhance the therapeutic efficacy of a bioconjugate by increasing its hydrodynamic radius, which in turn reduces renal clearance and prolongs its plasma half-life.[1] Furthermore, the hydrophilic nature of PEG can help to solubilize hydrophobic payloads and reduce the immunogenicity of the bioconjugate.[1][2] However, the length of the PEG linker can also influence the biological activity of the conjugated molecule, creating a trade-off between pharmacokinetic advantages and in vitro potency.[3]
Quantitative Comparison of PEG Linker Lengths
The following tables summarize quantitative data from various studies, comparing the performance of bioconjugates with different PEG linker lengths. It is important to consider that the results can be influenced by the specific antibody, payload, and experimental model used.
| Linker | Plasma Half-life (hours) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| Non-PEGylated | 19.6 min (in mice) | 11% | [3][4] |
| PEG2 | - | 35-45% | [4] |
| PEG4 | - | 35-45% | [4] |
| PEG8 | Significantly higher than PEG2/4 | 75-85% | [4] |
| PEG12 | Significantly higher than PEG2/4 | 75-85% | [4] |
| PEG24 | Significantly higher than PEG2/4 | 75-85% | [4] |
| 4 kDa PEG | Significantly improved | - | [3] |
| 10 kDa PEG | Significantly improved | Stronger tumor growth inhibition than 4 kDa PEG | [3] |
Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vivo Efficacy of Antibody-Drug Conjugates. This table illustrates that increasing PEG linker length generally leads to a longer plasma half-life and improved in vivo efficacy.[3][4] A notable threshold effect is observed where ADCs with 8 or more PEG units show significantly higher efficacy.[4]
| Linker | In Vitro Cytotoxicity (IC50) | Relative Potency | Reference |
| Non-PEGylated | Baseline | 1x | [3] |
| 4 kDa PEG | ~6.5-fold higher than non-PEGylated | ~0.15x | [3] |
| 10 kDa PEG | ~22.5-fold higher than non-PEGylated | ~0.04x | [3] |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity. This table demonstrates that while longer PEG chains enhance in vivo performance, they can lead to a decrease in in vitro cytotoxicity.[3] This is a critical consideration in the design of ADCs, where a balance must be struck between pharmacokinetic benefits and potent cell-killing activity.
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are general protocols for key experiments in the evaluation of different length PEG linkers.
Protocol 1: General Protein PEGylation with NHS-activated PEG Linkers
This protocol describes the conjugation of an NHS-activated PEG linker to a protein via primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-activated PEG linker of desired length (e.g., PEG4-NHS, PEG8-NHS, etc.)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEGylation Reaction: Add the NHS-activated PEG linker to the protein solution at a desired molar excess (e.g., 10-20 fold).
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency of an antibody-drug conjugate with different PEG linkers on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Antibody-drug conjugates with different length PEG linkers
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium and add them to the cells. Include an untreated control.
-
Incubation: Incubate the cells with the ADCs for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) for each conjugate.
Visualizing the Role of Linkers and Experimental Design
Diagrams can aid in understanding the complex relationships in bioconjugation.
References
A Comparative Guide to Antibody Modification: Validation of Conjugation Sites Using NH-bis-PEG2 Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody modification using the branched linker, NH-bis-PEG2, against other common conjugation strategies. We delve into the validation of conjugation sites, presenting supporting experimental data and detailed protocols to inform the design and optimization of antibody-drug conjugates (ADCs) and other bioconjugates.
Performance Comparison: Branched vs. Linear and Site-Specific Conjugation
The choice of linker and conjugation strategy is paramount in the development of effective and safe antibody therapeutics. The architecture of the linker, such as the branched structure of this compound, can significantly influence the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final conjugate.[1][2]
Key Advantages of Branched PEG Linkers like this compound:
-
Higher Drug-to-Antibody Ratio (DAR): Branched linkers provide multiple attachment points for payload molecules, allowing for a higher DAR without causing aggregation, a common issue with hydrophobic drugs.[3]
-
Improved Pharmacokinetics: The three-dimensional structure of branched PEGs can create a hydrophilic shield around the payload, potentially reducing immunogenicity and enzymatic degradation, leading to a longer circulation half-life.[1][4]
-
Enhanced Solubility: The inherent hydrophilicity of PEG chains improves the solubility of the entire ADC, which is particularly beneficial when working with hydrophobic payloads.[5][]
Below is a comparative summary of expected performance characteristics for different conjugation strategies.
| Feature | This compound (Branched, Lysine-reactive) | Linear PEG (Lysine-reactive) | Site-Specific (e.g., Cysteine-engineered) |
| Homogeneity | Heterogeneous | Heterogeneous | Homogeneous |
| Control over DAR | Moderate | Moderate | High[7] |
| Potential DAR | High | Moderate to High | Low to Moderate (without branched linkers) |
| Conjugation Chemistry | Amine-reactive (NHS esters) | Amine-reactive (NHS esters) | Thiol-reactive (Maleimides), Enzymatic |
| Process Complexity | Relatively straightforward | Relatively straightforward | More complex, may require antibody engineering[7][8] |
| Potential for Aggregation | Lower, due to PEG hydrophilicity | Moderate, dependent on payload hydrophobicity | Lower, due to defined conjugation sites |
| Impact on Antigen Binding | Potential for modification in binding region | Potential for modification in binding region | Minimal, as conjugation is directed away from CDRs[9] |
| In vivo Stability | Generally high | Generally high | Can be variable depending on the site[10] |
Experimental Validation of Conjugation
Accurate characterization of ADCs is critical to ensure their safety and efficacy. The following sections detail the key experimental protocols used to validate conjugation sites and determine the drug-to-antibody ratio.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR and the distribution of different drug-loaded species in an ADC preparation.[11][12] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the antibody-drug conjugate to a final concentration of 1-2 mg/mL in a buffer containing a high concentration of salt (e.g., 1 M ammonium (B1175870) sulfate).
-
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Gradient: A linear gradient from high to low salt concentration.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs.
-
Calculate the area of each peak corresponding to a specific drug load (DAR 0, 2, 4, 6, 8, etc.).
-
The weighted average DAR is calculated using the following formula:
-
Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100
-
-
Identification of Conjugation Sites by Mass Spectrometry (MS)
Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying the specific amino acid residues where the drug-linker is attached.[13][14]
Experimental Protocol:
-
Sample Preparation (Reduction, Alkylation, and Digestion):
-
Denature the ADC sample (e.g., using 8 M urea).
-
Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteine residues with iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.
-
Perform buffer exchange to remove denaturants and reducing/alkylating agents.
-
Digest the antibody into smaller peptides using a specific protease, most commonly trypsin.[15]
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic solvent concentration to elute peptides of increasing hydrophobicity.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in MS and MS/MS (data-dependent acquisition) modes.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against the antibody sequence.
-
Identify peptides that have a mass shift corresponding to the mass of the drug-linker moiety.
-
The MS/MS fragmentation pattern will confirm the peptide sequence and pinpoint the modified amino acid residue.
-
Functional Assays for ADC Characterization
Beyond biophysical characterization, it is crucial to assess the functional consequences of conjugation.
In Vitro Cytotoxicity Assay
This assay measures the ability of the ADC to kill target cancer cells.[16][17]
Experimental Protocol:
-
Cell Culture:
-
Culture target cells (antigen-positive) and control cells (antigen-negative) in appropriate media.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody.
-
Add the diluted antibodies to the cells and incubate for a defined period (e.g., 72-120 hours).
-
-
Viability Assessment:
-
Use a cell viability reagent (e.g., MTT, MTS, or a luminescence-based assay like CellTiter-Glo®).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).[18]
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and biological context, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for ADC creation and validation.
Caption: Simplified HER2 signaling and ADC mechanism of action.[19][20]
Caption: Simplified EGFR signaling and ADC mechanism of action.[21][][23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 5. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 7. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 8. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 15. agilent.com [agilent.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. njbio.com [njbio.com]
- 19. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 21. A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Navigating the Safe Disposal of NH-bis-PEG2: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of NH-bis-PEG2, a branched polyethylene (B3416737) glycol (PEG) derivative. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Chemical and Safety Data Overview
A clear understanding of the properties and hazards associated with this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 54384-47-3 | [1] |
| Molecular Formula | C8H19NO4 | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| Physical Form | Liquid | |
| Hazard Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | |
| Storage Temperature | Room temperature or 4°C, sealed in a dry place, protected from light. | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of small quantities of this compound typically used in a laboratory setting. This procedure is based on standard chemical waste management practices and the specific hazard information available for this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear safety goggles with side shields to prevent eye contact.[2]
-
Hand Protection: Wear protective gloves (e.g., nitrile) to avoid skin contact.[2]
-
Body Protection: A lab coat or other impervious clothing is recommended.[2]
-
Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, such as a chemical fume hood.[2]
-
Emergency Equipment: Ensure an accessible safety shower and eye wash station are nearby.[2]
2. Waste Segregation and Collection:
-
Waste Stream: this compound waste should be classified as non-halogenated organic waste. Do not mix it with halogenated solvents or other incompatible waste streams.
-
Waste Container: Collect liquid this compound waste, including contaminated solutions, in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Solid Waste: Any solid waste contaminated with this compound (e.g., pipette tips, absorbent materials) should be collected in a separate, clearly labeled solid chemical waste container.
3. Spill Management:
-
In the event of a spill, prevent the material from entering drains or water courses.[2]
-
Absorb the spilled liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[2]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.[2]
4. Final Disposal:
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[2]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for NH-bis-PEG2
FOR IMMEDIATE USE
For researchers, scientists, and drug development professionals utilizing NH-bis-PEG2, a bifunctional crosslinker, stringent adherence to safety protocols is paramount to ensure personal safety and maintain the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar compounds are classified with specific hazard warnings that necessitate the use of appropriate personal protective equipment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following guidance based on available safety data.
Summary of Known Hazards:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation[1][2] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation[1][2] |
| H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation[2] |
Required Personal Protective Equipment (PPE):
Based on the identified hazards, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must meet ANSI Z87.1 standards.[3] | To prevent eye irritation from splashes or aerosols.[2] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are recommended for short-term protection.[3] | To prevent skin irritation upon contact.[2] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat is required.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation and potential respiratory tract irritation.[2] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Don PPE: Before handling the reagent, put on all required personal protective equipment as detailed in the table above.
-
Work Area: Ensure you are working in a chemical fume hood or a well-ventilated laboratory bench space.
-
Reagent Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
2. Handling and Use:
-
Dispensing: Carefully dispense the required amount of the reagent. Avoid creating dust or aerosols.
-
Reaction Setup: Add the reagent to your reaction mixture according to your specific experimental protocol. Bifunctional crosslinkers like this compound are often used in aqueous buffers for bioconjugation.[4][5]
-
Incubation: Proceed with the incubation times and temperatures as specified in your protocol.
-
Quenching: If applicable, quench the reaction using an appropriate quenching buffer to stop the crosslinking process.
3. Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with local regulations.
Waste Collection and Disposal:
| Waste Type | Collection Procedure | Disposal Method |
| Unused Reagent | Collect in a designated, labeled, and sealed waste container. | Dispose of as chemical waste through a licensed contractor, following all local and national regulations.[6] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste bag or container. | Dispose of as chemical waste. |
| Contaminated PPE (e.g., gloves) | Remove without contaminating skin and place in a designated waste container. | Dispose of as chemical waste. |
| Aqueous Waste from Reactions | Collect in a labeled, sealed container. Do not pour down the drain.[6] | Neutralize if necessary and dispose of as chemical waste. |
Polyethylene glycol (PEG) itself is biodegradable; however, the functional groups and any conjugated molecules may alter its properties and require handling as chemical waste.[6] Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
References
- 1. This compound | 54384-47-3 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
